5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Description
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Properties
IUPAC Name |
5-methoxy-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOASTROTLWICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650850 | |
| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-56-3 | |
| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's structure, physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations. Furthermore, it explores the rationale behind its application in drug discovery, supported by established experimental protocols and workflows designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazole-Benzaldehyde Scaffold
The convergence of a pyrazole ring and a benzaldehyde moiety within a single molecular entity creates a scaffold of considerable interest for drug discovery and materials science. Pyrazole and its derivatives are well-established pharmacophores known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The benzaldehyde functional group serves as a versatile synthetic handle for constructing more complex molecular architectures and can itself be crucial for biological activity, as exemplified by its role in compounds designed to modulate hemoglobin's oxygen affinity. The specific compound, this compound, combines these features with a methoxy group, which can modulate the electronic properties and metabolic stability of the molecule. This guide aims to serve as a foundational resource for professionals working with or considering this compound for their research endeavors.
Molecular Identity and Physicochemical Properties
This compound is a solid organic compound characterized by a pyrazole ring attached to the ortho position of a methoxy-substituted benzaldehyde.
Chemical Structure
The structural arrangement of the molecule is key to its reactivity and function. The pyrazole is linked via a nitrogen atom to the benzene ring at the position adjacent to the aldehyde group.
Caption: Chemical structure of this compound.
Core Properties
A summary of the fundamental properties of the compound is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 1015845-56-3 | |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| Physical Form | Solid | |
| InChI Key | WBOASTROTLWICF-UHFFFAOYSA-N | |
| SMILES | O=C([H])C1=CC(OC)=CC=C1N2N=CC=C2 |
Spectroscopic Profile (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of the spectrum, typically between δ 9.8 and 10.2 ppm.
-
Aromatic Protons (Benzene Ring): Three protons on the benzene ring will appear as multiplets or distinct doublets/doublet of doublets in the aromatic region (δ 7.0-8.0 ppm). Their specific splitting patterns are dictated by their ortho, meta, and para relationships.
-
Pyrazole Protons: The three protons on the pyrazole ring will typically appear as distinct signals, often a triplet for the C4-H and two doublets (or doublet of doublets) for the C3-H and C5-H, in the range of δ 6.5-8.5 ppm.
-
Methoxy Protons (OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8-4.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl (C=O): A signal in the far downfield region, typically δ 190-195 ppm.
-
Aromatic & Pyrazole Carbons: Multiple signals in the δ 110-165 ppm range. The carbon attached to the methoxy group (C-O) will be significantly shielded compared to the others.
-
Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.
-
Synthesis and Reactivity
Plausible Synthetic Route: Ullmann Condensation
A robust and common method for forming the C-N bond between an aryl group and a nitrogen heterocycle is the Ullmann condensation.[2] This reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile, in this case, pyrazole.[3][4]
The synthesis of this compound can be logically achieved by reacting 2-bromo-5-methoxybenzaldehyde with pyrazole in the presence of a copper catalyst and a base.
Caption: Plausible synthesis via Ullmann Condensation.
Causality in Experimental Choices:
-
Aryl Halide Choice: An aryl bromide (or iodide) is chosen over a chloride because the C-Br bond is weaker and more readily undergoes oxidative addition to the copper catalyst.[2]
-
Catalyst System: A Copper(I) source like CuI is a classic choice. The addition of a ligand, such as the amino acid L-proline, is a modern improvement that can chelate the copper, increasing its solubility and catalytic activity, thereby allowing for milder reaction conditions.[4]
-
Base and Solvent: A base like potassium carbonate (K₂CO₃) is required to deprotonate the pyrazole, making it a more potent nucleophile. A high-boiling polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the reaction at elevated temperatures.
Chemical Reactivity
The molecule's reactivity is governed by its three primary functional domains: the aldehyde, the electron-rich methoxy-benzene ring, and the pyrazole heterocycle.
-
Aldehyde Group: This is the most reactive site for nucleophilic addition. It readily undergoes reactions such as:
-
Condensation: Reacts with amines to form Schiff bases (imines) or with hydrazines to form hydrazones.
-
Reductive Amination: Can be converted to an amine via reaction with an amine and a reducing agent.
-
Wittig Reaction: Forms alkenes upon reaction with phosphorus ylides.
-
Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
-
Aromatic Ring: The methoxy group is an activating, ortho-para directing group, while the pyrazole substituent is generally considered deactivating but ortho-para directing. This electronic interplay will direct any further electrophilic aromatic substitution.
-
Pyrazole Ring: The pyrazole ring is relatively stable and aromatic. While it can undergo electrophilic substitution (typically at the C4 position), this usually requires harsh conditions.[1]
Applications in Drug Discovery
The structural motifs within this compound make it a valuable building block for medicinal chemistry programs.
The Pyrazole Pharmacophore
The pyrazole nucleus is a "privileged scaffold" in drug design, appearing in numerous approved drugs. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity to orient substituents in a well-defined three-dimensional space to optimize interactions with biological targets. Pyrazole-containing compounds have demonstrated a vast array of activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial effects.[1]
The Benzaldehyde Moiety in Bioactive Molecules
Substituted benzaldehydes are key intermediates and pharmacophores in their own right.[5] A prominent example is Voxelotor , a drug used to treat sickle cell disease. Voxelotor is a substituted benzaldehyde that reversibly binds to hemoglobin, increasing its affinity for oxygen and preventing the polymerization that causes red blood cells to sickle. The aldehyde group is crucial for forming a dynamic covalent bond (a Schiff base) with the N-terminal valine of the hemoglobin alpha-chain. This highlights the potential for the aldehyde in this compound to serve as a reactive "warhead" for targeted covalent or reversible covalent inhibition of proteins.
Example Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a standard, reliable method for synthesizing an imine (Schiff base) from this compound, a foundational reaction in medicinal chemistry for library generation.
Objective: To synthesize N-(4-fluorobenzyl)-1-(5-methoxy-2-(1H-pyrazol-1-yl)phenyl)methanimine.
Materials:
-
This compound (1.0 eq)
-
4-Fluoroaniline (1.05 eq)
-
Ethanol (anhydrous, as solvent)
-
Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 202 mg, 1.0 mmol) in anhydrous ethanol (10 mL).
-
Rationale: Ethanol is an effective solvent for both reactants and the product is often less soluble upon formation, aiding in crystallization.
-
-
Addition of Amine: To the stirred solution, add 4-fluoroaniline (e.g., 117 mg, 1.05 mmol). A slight excess of the amine helps drive the reaction to completion.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Rationale: The acid catalyzes the reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the final dehydration step.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation of the product.
-
Rationale: The product is generally less soluble in cold ethanol than the starting materials.
-
-
Purification: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol to remove residual impurities, and dry the product under vacuum. The purity can be assessed by NMR and mass spectrometry.
Caption: Experimental workflow for Schiff base synthesis.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed. Based on data for similar benzaldehyde derivatives, the following precautions are advised.
| Hazard Type | Recommendation |
| Inhalation | May cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood. |
| Skin Contact | May cause skin irritation. Wear nitrile gloves and a lab coat. |
| Eye Contact | May cause serious eye irritation. Wear safety glasses or goggles. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. It is classified as a combustible solid. |
In case of exposure, follow standard first-aid procedures: move to fresh air for inhalation, wash skin thoroughly with soap and water for skin contact, and flush eyes with water for at least 15 minutes for eye contact. Seek medical attention if irritation persists.
Conclusion
This compound is a compound with significant potential, bridging the gap between a proven pharmacophore (pyrazole) and a highly versatile synthetic handle (benzaldehyde). Its well-defined structure, predictable reactivity, and relevance to medicinally important scaffolds make it a valuable tool for researchers in drug discovery and organic synthesis. This guide has provided the foundational knowledge required to understand, synthesize, and utilize this compound, empowering scientists to explore its full potential in their applications.
References
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004). ResearchGate. Retrieved from [Link]
-
Supplementary Information File. (n.d.). Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Synthesis and Characterization of 2-Pyrazoline Derivatives. (n.d.). Pramana Research Journal. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Recent applications of pyrazole and its substituted analogs. (2016). Semantic Scholar. Retrieved from [Link]
-
2-(1H-Pyrazol-1-ylmethyl)benzaldehyde. (n.d.). BU CyberSec Lab. Retrieved from [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]
Sources
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde CAS number 1015845-56-3
An In-depth Technical Guide to 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Role of Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the term "scaffold" represents more than just a molecular backbone; it is the foundational architecture upon which therapeutic innovation is built. This compound (CAS No. 1015845-56-3) exemplifies such a privileged scaffold. Its elegant convergence of a reactive aldehyde, an influential methoxy group, and the pharmacologically significant pyrazole ring presents a versatile platform for the synthesis of novel chemical entities. This guide is constructed from the perspective of a senior application scientist, aiming not only to present protocols but to elucidate the scientific reasoning that underpins them, thereby empowering researchers to utilize this compound to its fullest potential.
Core Compound Profile
This compound is a solid organic compound that serves as a key intermediate in the synthesis of complex heterocyclic molecules.[1] The strategic placement of its functional groups makes it an ideal starting point for building libraries of compounds for biological screening.
Physicochemical & Structural Data
Understanding the fundamental properties of a compound is the first step in any successful experimental design. The data below is consolidated for quick reference.
| Property | Value | Source |
| CAS Number | 1015845-56-3 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | WBOASTROTLWICF-UHFFFAOYSA-N | [1] |
| SMILES | O=C([H])C1=CC(OC)=CC=C1N2N=CC=C2 | [1] |
Synthesis Pathway and Mechanistic Rationale
The reliable synthesis of this building block is critical. The most common and efficient route involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach is favored for its high yield and the relative availability of its precursors.
Retrosynthetic Analysis
Our strategic approach begins by identifying the most logical bond to disconnect. The carbon-nitrogen bond between the benzaldehyde ring and the pyrazole is the key disconnection, leading back to commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Field-Proven Synthesis Protocol
This protocol is designed to be a self-validating system. Each step is chosen to ensure high conversion and simplify purification.
Objective: To synthesize this compound from 2-Fluoro-5-methoxybenzaldehyde and pyrazole.
Materials:
-
2-Fluoro-5-methoxybenzaldehyde (1.0 eq)
-
Pyrazole (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-5-methoxybenzaldehyde and pyrazole.
-
Solvent & Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of anhydrous potassium carbonate.
-
Causality Insight: K₂CO₃ is a crucial component. It acts as a base to deprotonate the pyrazole's N-H proton, generating the pyrazolate anion. This anion is a much stronger nucleophile than neutral pyrazole, which is essential for the subsequent aromatic substitution reaction to proceed efficiently. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic reactants and the inorganic base.
-
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting benzaldehyde spot is consumed (typically 4-8 hours).
-
Work-up & Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with Ethyl Acetate.
-
Combine the organic extracts and wash with brine. The brine wash removes residual DMF and inorganic salts.
-
-
Drying & Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the final product as a pure solid.
Underlying Reaction Mechanism
The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAᵣ) mechanism, specifically through an addition-elimination pathway.
Caption: A generalized workflow for library synthesis.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. While this specific compound does not have extensive toxicology data, its class and functional groups warrant careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [2]* Handling: Use only in a well-ventilated area or a chemical fume hood. [3][4]Avoid creating dust. Wash hands thoroughly after handling. [3][5]Do not eat, drink, or smoke in the work area. [3][4]* First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. [3][5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [3][6] * Inhalation: Move the person to fresh air. [3][6] * Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][3]Keep away from strong oxidizing agents.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [3][6]
References
-
This compound,1015845-56-3. Chemexper. [Link]
-
5-Methoxy-2-(quinolin-5-ylmethoxy)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Introduction: The Significance of a Versatile Scaffold
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its structural architecture, featuring a methoxy-substituted benzaldehyde core linked to a pyrazole ring, offers a unique combination of steric and electronic properties. This arrangement provides a versatile scaffold for the synthesis of a diverse array of more complex molecules, including potent kinase inhibitors, anti-inflammatory agents, and compounds with applications in agrochemicals. The aldehyde functionality serves as a crucial handle for further chemical transformations, while the pyrazolyl moiety often plays a critical role in binding to biological targets. This guide provides a comprehensive overview of a robust and efficient synthetic route to this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Approach to Synthesis: A Tale of Two Couplings
The synthesis of this compound is most effectively approached through a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. The core of this strategy involves the formation of a C-N bond between the pyrazole ring and the substituted benzene ring. Two primary starting materials can be envisaged for this transformation: 2-fluoro-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzaldehyde.
The reaction with 2-fluoro-5-methoxybenzaldehyde relies on the high electronegativity of the fluorine atom to activate the aromatic ring for nucleophilic attack by pyrazole in the presence of a suitable base. This SNAr approach is often favored for its simplicity and the absence of a metal catalyst.
Alternatively, the use of 2-bromo-5-methoxybenzaldehyde opens the door to powerful transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.[1][2][3] These methods offer broad substrate scope and are often highly efficient, even with less activated aryl halides. The choice between these routes depends on factors such as the availability of starting materials, desired reaction scale, and the specific capabilities of the laboratory.
This guide will focus on a well-established and reliable method: the Ullmann-type condensation, which utilizes a copper catalyst to facilitate the N-arylation of pyrazole.[4][5][6][7][8] This choice is predicated on the often lower cost and toxicity of copper catalysts compared to their palladium counterparts used in Buchwald-Hartwig reactions, making it an attractive option for larger-scale synthesis.
Reaction Mechanism and Rationale
The copper-catalyzed N-arylation of pyrazole with an aryl halide, such as 2-bromo-5-methoxybenzaldehyde, is a cornerstone of modern synthetic organic chemistry. The reaction is believed to proceed through a catalytic cycle involving the copper catalyst.
Visualizing the Ullmann Condensation Pathway
Caption: Proposed catalytic cycle for the Ullmann condensation.
The key steps in the mechanism are:
-
Oxidative Addition: The active Cu(I) species reacts with the aryl halide (2-bromo-5-methoxybenzaldehyde) to form a Cu(III) intermediate.
-
Coordination and Deprotonation: Pyrazole coordinates to the copper center, and a base facilitates the deprotonation of the pyrazole N-H, forming a pyrazolide anion.
-
Reductive Elimination: The aryl group and the pyrazolide couple, and the desired C-N bond is formed, regenerating the Cu(I) catalyst.
The choice of a suitable base, such as potassium carbonate or cesium carbonate, is crucial for the deprotonation of pyrazole.[5] The solvent, typically a high-boiling polar aprotic solvent like DMF or DMSO, is selected to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 2-bromo-5-methoxybenzaldehyde and pyrazole via an Ullmann condensation.
Starting Material Synthesis: 5-Bromo-2-methoxybenzaldehyde
For laboratories where 2-bromo-5-methoxybenzaldehyde is not commercially available, it can be synthesized from p-bromoanisole through a formylation reaction.[9]
A solution of p-bromoanisole in dichloromethane is cooled, and titanium tetrachloride is added, followed by the dropwise addition of 1,1-dichloromethyl methyl ether.[9] The reaction is stirred and then quenched with a saturated sodium bicarbonate solution.[9] The organic layer is separated, washed, dried, and concentrated to yield 5-bromo-2-methoxybenzaldehyde.[9]
Ullmann Condensation: Step-by-Step
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxybenzaldehyde (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromo-5-methoxybenzaldehyde.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can interfere with the catalytic cycle.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.[10]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data Summary
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Bromo-5-methoxybenzaldehyde | 1.0 | 215.04 |
| Pyrazole | 1.2 | 68.08 |
| Copper(I) Iodide | 0.1 | 190.45 |
| Potassium Carbonate | 2.0 | 138.21 |
Expected Yield: 70-85%
Characterization and Validation
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the connectivity of the atoms and the presence of the key functional groups (aldehyde, methoxy, and pyrazole protons).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the aldehyde carbonyl group and the aromatic rings.
Safety Considerations
-
Aryl Halides: 2-Bromo-5-methoxybenzaldehyde is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper Salts: Copper(I) iodide is harmful if swallowed and is an irritant. Avoid inhalation of dust.
-
Solvents: Dimethylformamide (DMF) is a reproductive toxin. Handle in a well-ventilated fume hood.
-
Heating: Use a proper heating mantle and ensure the reaction is monitored to prevent overheating.
Conclusion and Future Perspectives
The Ullmann condensation provides a reliable and scalable method for the synthesis of this compound. This technical guide offers a detailed protocol and the underlying chemical principles to enable researchers to successfully prepare this important building block. The versatility of this scaffold ensures its continued relevance in the development of novel pharmaceuticals and other functional molecules. Further optimization of reaction conditions, such as the use of microwave irradiation to reduce reaction times or the exploration of alternative ligands for the copper catalyst, could lead to even more efficient and environmentally friendly synthetic routes.
References
-
Varvuolytė, G., Řezníčková, E., et al. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Archiv der Pharmazie, e2400282. Available at: [Link]
- Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008). N-Arylation of azoles and amines with arylboronic acids was efficiently carried out with heterogeneous copper(I) oxide in methanol at room temperature under base-free conditions. Synthesis, 2008(05), 795-799.
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Nasrollahzadeh, M., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 24(11), 2055. Available at: [Link]
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Ren, Q., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. Available at: [Link]
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5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde molecular weight
An In-Depth Technical Guide to 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and application of this compound. We will delve into its fundamental properties, outline a robust synthetic pathway and characterization protocol, and discuss its potential in the landscape of modern chemical research.
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted aromatic aldehyde featuring a pyrazole ring, a five-membered nitrogen-containing heterocycle. This unique combination of functional groups—an aldehyde, a methoxy ether, and a pyrazole moiety—makes it a highly valuable and versatile intermediate in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the pyrazole ring is a well-established pharmacophore known for a wide range of biological activities.[1][2][3] The methoxy group, an electron-donating substituent, modulates the electronic properties of the benzene ring, influencing the reactivity of the aldehyde and the overall molecule.
This guide provides an in-depth examination of this compound, from its core physicochemical properties to its synthesis, spectroscopic identity, and safe handling, equipping researchers with the foundational knowledge required for its effective utilization.
Physicochemical and Structural Properties
The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| CAS Number | 1015845-56-3 | [4] |
| Appearance | Solid | [4] |
| InChI | 1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3 | [4] |
| SMILES | O=C([H])C1=CC(OC)=CC=C1N2N=CC=C2 | [4] |
Synthesis and Purification
The synthesis of pyrazole-substituted benzaldehydes typically involves the reaction of a hydrazine with a suitably functionalized precursor. A logical and field-proven approach for synthesizing this compound is the nucleophilic aromatic substitution of a fluorine atom from a benzaldehyde precursor by pyrazole. This method is often preferred due to the high reactivity of activated aryl fluorides.
Proposed Synthetic Workflow
The synthesis can be achieved by reacting 2-fluoro-5-methoxybenzaldehyde with pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the pyrazole, forming a nucleophilic pyrazolide anion that subsequently displaces the fluoride from the aromatic ring.
Caption: Proposed SNAr synthesis of the target compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-methoxybenzaldehyde (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting aldehyde.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-water, which should precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.
Spectroscopic Characterization
Structural confirmation is paramount. The following spectroscopic data are predicted for the title compound based on its structure and data from analogous molecules.[5][6][7]
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environment.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.9 - 10.2 | Singlet (s) | 1H |
| Pyrazole H (position 3 or 5) | 7.8 - 8.0 | Doublet (d) | 1H |
| Aromatic H (ortho to -CHO) | 7.6 - 7.8 | Doublet (d) | 1H |
| Pyrazole H (position 5 or 3) | 7.5 - 7.7 | Doublet (d) | 1H |
| Aromatic H (meta to -CHO) | 7.1 - 7.3 | Doublet of doublets (dd) | 1H |
| Aromatic H (para to -CHO) | 7.0 - 7.2 | Doublet (d) | 1H |
| Pyrazole H (position 4) | 6.4 - 6.6 | Triplet (t) | 1H |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 189 - 193 |
| Aromatic C (ipso to -CHO) | 160 - 164 |
| Aromatic C (ipso to -OCH₃) | 155 - 159 |
| Pyrazole C (position 3 or 5) | 140 - 143 |
| Aromatic C | 125 - 135 |
| Pyrazole C (position 5 or 3) | 127 - 130 |
| Aromatic C | 115 - 125 |
| Pyrazole C (position 4) | 106 - 109 |
| Methoxy (-OCH₃) | 55 - 57 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Aldehyde) | 1680 - 1710 | Strong, sharp absorption |
| C-H (Aldehyde) | 2720 - 2820 | Two weak bands |
| C=C, C=N (Aromatic/Pyrazole) | 1500 - 1600 | Multiple absorptions |
| C-O (Ether) | 1230 - 1270 | Strong absorption |
Applications and Research Interest
This compound is not just a chemical curiosity; it is a valuable scaffold for creating more complex molecular architectures. Its utility is primarily as a synthetic intermediate.[8]
-
Pharmaceutical Synthesis: Pyrazole-containing compounds are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] This aldehyde serves as a starting point for the synthesis of novel drug candidates.
-
Agrochemicals: The pyrazole core is present in various herbicides and insecticides. This molecule can be used to develop new crop protection agents.[8]
-
Material Science: The compound can be incorporated into polymers or used to synthesize fluorescent probes and sensors, leveraging the photophysical properties of the conjugated system.
Caption: Key application areas for the title compound.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Keep away from strong oxidizing agents, strong bases, and strong reducing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its position as a key building block in the synthesis of high-value molecules. Its well-defined physicochemical properties, coupled with a straightforward synthetic route, make it an accessible and powerful tool for researchers in medicinal chemistry, agrochemistry, and material science. This guide provides the necessary technical foundation for its synthesis, characterization, and safe application in the laboratory.
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2-((2-(1-ISOPROPYL-1H-PYRAZOL-5-YL)PYRIDIN-3-YL)METHOXY)-6-(METHOXYMETHOXY)BENZALDEHYDE. gsrs.ncats.nih.gov. [Link]
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(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]
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(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]
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Structure Elucidation of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The unequivocal determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, methodology-driven workflow for the structural elucidation of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound with potential as a synthetic building block. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system of analysis. The narrative emphasizes the causality behind experimental choices, moving beyond a simple listing of steps to offer field-proven insights into confirming the precise atomic connectivity of this substituted benzaldehyde derivative.
Introduction and Synthetic Context
This compound (Molecular Formula: C₁₁H₁₀N₂O₂) is a compound of interest due to its combination of a reactive aldehyde functional group and a pyrazole moiety. Pyrazole-containing structures are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The aldehyde group serves as a versatile handle for further synthetic transformations, making this molecule a valuable intermediate.
The logical synthetic route to this target molecule is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, between 2-bromo-5-methoxybenzaldehyde and pyrazole.[3][4] Understanding this synthetic origin is crucial as it establishes a hypothetical structure that must be rigorously confirmed. The primary analytical challenge is to unequivocally prove the C-N bond formation at the C2 position of the benzaldehyde ring and to assign all spectroscopic signals to their respective atoms.
Caption: Proposed synthetic route for the target compound.
Foundational Analysis: Molecular Formula and Functional Groups
The initial phase of elucidation focuses on confirming the molecular formula and identifying the key functional groups present. This is achieved through High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is employed to determine the exact mass of the molecular ion with high precision (typically < 5 ppm error). This allows for the unambiguous determination of the elemental composition, providing a direct validation of the molecular formula derived from the starting materials.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the spectrum over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its measured exact mass to the theoretical mass calculated for the proposed formula, C₁₁H₁₀N₂O₂.
Data Presentation: HRMS Results
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ | - | - |
| Exact Mass | 202.0742 | - | - |
| [M+H]⁺ Ion | 203.0815 | 203.0813 | -0.98 |
Note: Observed values are hypothetical for illustrative purposes but reflect typical experimental accuracy.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify characteristic vibrational frequencies of functional groups. For this molecule, the most informative signals are the aldehyde C=O stretch and vibrations associated with the aromatic rings and the C-O ether linkage. Its presence or absence provides immediate structural clues.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic & Heterocyclic C-H Stretch |
| ~2950-2850 | Medium-Weak | Aldehyde C-H Stretch (often two bands) |
| ~1705-1685 | Strong | Aldehyde C=O Stretch[6][7] |
| ~1600, ~1480 | Medium | Aromatic & Heterocyclic C=C/C=N Stretch |
| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| ~1030 | Medium | Aryl-O-CH₃ Symmetric Stretch |
The strong absorption around 1700 cm⁻¹ is highly characteristic of an aromatic aldehyde.[6]
Definitive Connectivity: NMR Spectroscopic Analysis
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[8]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra: Acquire ¹H and proton-decoupled ¹³C spectra.
-
2D Spectra: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
1D NMR: Proton (¹H) and Carbon (¹³C) Spectra
¹H NMR Interpretation: The ¹H NMR spectrum provides the first detailed map of the proton environments. The expected signals for this compound are:
-
Aldehyde Proton (-CHO): A singlet expected at a downfield chemical shift (δ ~10.0 ppm) due to the strong deshielding effect of the carbonyl group.[9]
-
Aromatic Protons (Benzene Ring): Three protons in a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
Pyrazole Protons: Three protons on the pyrazole ring, with distinct chemical shifts and coupling patterns.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically around δ 3.8-3.9 ppm.
¹³C NMR Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments. For a molecule with formula C₁₁H₁₀N₂O₂, eleven distinct carbon signals are expected, barring any accidental equivalence.
2D NMR: Establishing Atom-to-Atom Connectivity
While 1D NMR suggests the presence of the required fragments, 2D NMR proves their connectivity.
Workflow for 2D NMR Analysis
Caption: A logical workflow for 2D NMR data integration.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically through 2 or 3 bonds.[10]
-
Expected Correlations:
-
Within the benzaldehyde ring, correlations will be seen between adjacent protons.
-
Within the pyrazole ring, the three protons will show a distinct coupling network.
-
No correlation is expected between the aldehyde, methoxy, benzene, and pyrazole proton systems, confirming they are separate spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to.[11] This is a crucial step for assigning the carbon signals. Quaternary (non-protonated) carbons will be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[12]
Key HMBC Correlations for Structure Proof:
Caption: Key HMBC correlations confirming the molecular backbone.
-
Aldehyde to Ring Connection: The aldehyde proton (H-CHO, ~10.0 ppm) will show a correlation to the C2 carbon of the benzene ring, confirming its position.
-
Pyrazole to Ring Connection (The Crucial Link): The proton on the pyrazole ring adjacent to the nitrogen linked to the benzene ring (H3' or H5') will show a key correlation to the C2 carbon of the benzene ring. This unequivocally establishes the C-N bond at the intended position.
-
Methoxy Group Placement: The methoxy protons (H-MeO, ~3.9 ppm) will show a strong correlation to the C5 carbon of the benzene ring, confirming its location.
Data Consolidation and Final Confirmation
The final step is to collate all the spectroscopic evidence into a single, self-consistent table. The combination of exact mass, key functional group vibrations, and, most importantly, the unambiguous NMR correlations provides irrefutable proof of the structure.
Spectroscopic Data Summary for this compound
| Technique | Data Type | Observed Signal | Assignment / Interpretation |
| HRMS | Exact Mass [M+H]⁺ | m/z 203.0813 | Confirms molecular formula C₁₁H₁₀N₂O₂ |
| IR | Vibrational Freq. | 1695 cm⁻¹ (strong) | Aromatic Aldehyde C=O Stretch |
| 1255 cm⁻¹ (strong) | Aryl-O-CH₃ Stretch | ||
| ¹H NMR | Chemical Shift (δ) | ~10.1 (s, 1H) | Aldehyde proton (-CHO) |
| ~7.7-7.2 (m, 3H) | Aromatic protons (Benzene ring) | ||
| ~7.8 (d, 1H) | Pyrazole H5' | ||
| ~7.6 (d, 1H) | Pyrazole H3' | ||
| ~6.5 (t, 1H) | Pyrazole H4' | ||
| ~3.9 (s, 3H) | Methoxy protons (-OCH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~189.0 | Aldehyde Carbonyl (C=O) |
| ~162.0 - 110.0 | Aromatic & Pyrazole Carbons | ||
| ~56.0 | Methoxy Carbon (-OCH₃) | ||
| HMBC | Key Correlation | H-CHO → C2 | Confirms aldehyde position |
| H-pyrazole → C2 | Confirms C-N bond at C2 | ||
| H-methoxy → C5 | Confirms methoxy position at C5 |
Note: NMR chemical shifts are illustrative and depend on the solvent used.
Conclusion
The structural elucidation of this compound was systematically achieved through the logical application of modern spectroscopic techniques. High-resolution mass spectrometry confirmed the elemental composition, while infrared spectroscopy identified the key functional groups. The definitive proof of the atomic connectivity was provided by a suite of NMR experiments. In particular, long-range ¹H-¹³C correlations from the HMBC spectrum were instrumental in unambiguously establishing the crucial C-N bond between the pyrazole and benzaldehyde rings, as well as confirming the positions of the methoxy and aldehyde substituents. This multi-technique, self-validating workflow represents a robust and reliable standard for the structural characterization of novel organic molecules in a research and development setting.
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Spectroscopic Profile of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. The guide emphasizes the correlation between the molecule's structure and its spectral features, providing a foundational understanding for its identification, characterization, and application in further research. Methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.
Introduction
This compound, with the chemical formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol [1], is a substituted aromatic aldehyde of significant interest. Its structure, featuring a methoxy-substituted benzene ring linked to a pyrazole moiety, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds. These derivatives are actively investigated for their potential pharmacological activities. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex chemical systems. This guide provides a detailed elucidation of its spectral signature.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic output. The presence of an aromatic aldehyde, a methoxy group, and a pyrazole ring gives rise to characteristic signals in various spectroscopic techniques.
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1H NMR spectrum of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed interpretation of the proton NMR spectrum, supported by established principles of chemical shifts, spin-spin coupling, and substituent effects. We will explore the causal relationships behind the spectral features, present a standardized protocol for sample analysis, and provide visual aids to facilitate a deeper understanding of the molecular structure and its NMR signature.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), we can glean detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a multi-substituted aromatic compound like this compound, ¹H NMR provides a unique fingerprint, allowing for unambiguous structural confirmation and purity assessment.
The subject molecule features a benzaldehyde core with three distinct substituents: a methoxy group, a pyrazolyl ring, and the aldehyde's formyl group. Each of these functional groups exerts a specific electronic influence on the aromatic ring, leading to a well-resolved and interpretable ¹H NMR spectrum. Understanding these influences is paramount for accurate spectral assignment.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde proton, the methoxy protons, the protons of the pyrazolyl ring, and the protons of the substituted benzene ring. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde and pyrazolyl groups.[1]
Aldehyde Proton
The proton of the aldehyde group (-CHO) is expected to be the most downfield signal in the spectrum. This is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[2][3][4][5][6] A characteristic singlet is anticipated in the region of δ 9.5 - 10.5 ppm .[3][4][6][7]
Methoxy Protons
The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8 - 4.0 ppm . The electronegative oxygen atom causes a downfield shift compared to aliphatic methyl groups.[8]
Pyrazolyl Protons
The 1H-pyrazol-1-yl substituent has three non-equivalent protons. Based on the literature for 1-phenylpyrazole, the expected chemical shifts are approximately:
-
H3' : A doublet of doublets around δ 7.7 - 7.9 ppm .
-
H4' : A triplet around δ 6.4 - 6.6 ppm .
-
H5' : A doublet of doublets around δ 7.9 - 8.1 ppm .
The coupling constants for the pyrazole ring are typically small, with J(H3',H4') ≈ 1.5-2.5 Hz and J(H4',H5') ≈ 2.0-3.0 Hz.[9]
Benzaldehyde Ring Protons
The three protons on the benzene ring will exhibit a complex splitting pattern due to their coupling relationships. Their chemical shifts are influenced by the electronic effects of the substituents. The methoxy group is an electron-donating group, which tends to shield the ortho and para positions, shifting them upfield.[1][8] Conversely, the aldehyde and pyrazolyl groups are electron-withdrawing, deshielding the ortho and para positions.[1][10]
-
H3 : This proton is ortho to the electron-withdrawing pyrazolyl group and meta to both the aldehyde and methoxy groups. It is expected to appear as a doublet with a small meta coupling constant (⁴J) in the range of δ 7.6 - 7.8 ppm .
-
H4 : This proton is meta to the pyrazolyl and aldehyde groups and ortho to the electron-donating methoxy group. It is expected to be the most upfield of the aromatic protons, appearing as a doublet of doublets in the region of δ 7.0 - 7.2 ppm .
-
H6 : This proton is ortho to the electron-withdrawing aldehyde group and meta to the methoxy and pyrazolyl groups. It will be significantly deshielded and is predicted to appear as a doublet in the range of δ 7.9 - 8.1 ppm .
The coupling constants for the aromatic protons are expected to be in the typical ranges for ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 1-3 Hz) coupling.[11][12]
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 9.5 - 10.5 | s | - |
| OCH₃ | 3.8 - 4.0 | s | - |
| H6 | 7.9 - 8.1 | d | ³J ≈ 8-9 |
| H5' | 7.9 - 8.1 | dd | J ≈ 2.0-3.0, J ≈ 0.5-1.0 |
| H3' | 7.7 - 7.9 | dd | J ≈ 1.5-2.5, J ≈ 0.5-1.0 |
| H3 | 7.6 - 7.8 | d | ⁴J ≈ 2-3 |
| H4 | 7.0 - 7.2 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |
| H4' | 6.4 - 6.6 | t | J ≈ 2.0-2.5 |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse with a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns and measure the coupling constants.
-
Visualization of Molecular Structure and Proton Connectivity
The following diagram illustrates the molecular structure of this compound and the key through-bond coupling interactions between the protons.
Caption: Molecular structure and key proton-proton couplings.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its characterization. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete assignment of all proton signals can be achieved. This guide has provided a detailed prediction of the spectrum, a robust experimental protocol, and a visual representation of the molecule's proton network. These elements, grounded in the principles of NMR spectroscopy, serve as a valuable resource for researchers working with this and structurally related compounds.
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(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2017). MDPI. [Link]
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An In-depth Technical Guide to 13C NMR Analysis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a pivotal tool for the structural elucidation of pyrazole derivatives. Pyrazoles are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. A thorough understanding of their molecular structure is paramount for predicting their chemical reactivity, biological activity, and physical properties. This document delves into the fundamental principles of 13C NMR as applied to the pyrazole core, explores the profound influence of substituents on chemical shifts, and presents a validated experimental protocol for acquiring high-quality spectra. Furthermore, it addresses advanced topics such as tautomerism and the application of two-dimensional NMR techniques for unambiguous signal assignment, equipping researchers with the expertise to confidently analyze these complex molecules.
Introduction: The Significance of Pyrazole Scaffolds and the Power of 13C NMR
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery and development. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs. The precise arrangement of atoms and substituents on the pyrazole ring dictates its interaction with biological targets, making unambiguous structural characterization a critical step in the drug development pipeline.
Carbon-13 NMR spectroscopy stands out as an indispensable technique for this purpose. Unlike proton (1H) NMR, which can be complicated by overlapping signals and complex coupling patterns, 13C NMR provides a direct window into the carbon skeleton of a molecule. Each unique carbon atom in a pyrazole derivative typically gives rise to a distinct signal in the 13C NMR spectrum, offering a wealth of information about the molecular framework, symmetry, and the electronic environment of each carbon atom. This guide will equip you with the foundational knowledge and practical insights to leverage the full potential of 13C NMR in your research involving pyrazole derivatives.
Fundamentals of 13C NMR Spectroscopy of the Pyrazole Ring
The 13C NMR spectrum of a pyrazole derivative is dictated by the chemical environment of each carbon atom within the molecule. The electron density around a carbon nucleus, influenced by the electronegativity of neighboring atoms and resonance effects, determines its shielding and, consequently, its chemical shift (δ) in the spectrum.
Characteristic Chemical Shifts of the Pyrazole Core
The unsubstituted pyrazole ring exhibits three distinct carbon signals corresponding to C3, C4, and C5. The numbering convention designates the NH nitrogen as N1. Due to the influence of the two nitrogen atoms, the carbon atoms of the pyrazole ring are generally deshielded compared to their counterparts in benzene.
A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen rapidly exchanges between the N1 and N2 positions. In solution at room temperature, this exchange is often fast on the NMR timescale, leading to a time-averaged spectrum where the signals for C3 and C5 are broadened and may even coalesce into a single, averaged signal.[1]
Table 1: Typical 13C NMR Chemical Shift Ranges for the Unsubstituted Pyrazole Core
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Influencing Factors |
| C3 | 134 - 155 | Electronegativity of N1 and N2, substituent effects, tautomerism.[2][3] |
| C4 | 102 - 110 | Less influenced by nitrogen atoms, more sensitive to substituents at C4.[2] |
| C5 | 134 - 155 | Electronegativity of N1 and N2, substituent effects, tautomerism.[2][3] |
Note: These are general ranges and can vary depending on the solvent and substituents.
The Profound Impact of Substituents
The introduction of substituents onto the pyrazole ring dramatically alters the 13C NMR spectrum. The electronic nature (electron-donating or electron-withdrawing) and the position of the substituent exert a predictable influence on the chemical shifts of the ring carbons.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, deshield the attached carbon and other carbons in the ring through inductive and resonance effects, causing their signals to shift downfield (to higher ppm values).[4] For instance, a nitro group at the C4 position will significantly deshield C4, and to a lesser extent, C3 and C5.[5]
-
Electron-Donating Groups (EDGs) , such as amino (-NH2) or methoxy (-OCH3) groups, shield the ring carbons, leading to an upfield shift (to lower ppm values). An amino group at C3, for example, will cause a notable upfield shift of the C3 signal.[1]
The steric environment also plays a role. Bulky substituents can cause conformational changes that affect the electronic distribution and, consequently, the chemical shifts. For instance, the conformation of an aryl group attached to the pyrazole ring can influence the chemical shift of the C4 carbon.[2]
A comprehensive analysis of substituent effects often involves the use of empirical additivity rules or comparison with extensive databases of known pyrazole derivatives.[1][6][7]
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
Obtaining a clean and informative 13C NMR spectrum requires careful attention to experimental details. The low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus necessitate longer acquisition times compared to 1H NMR.[8]
Sample Preparation
-
Sample Purity: Ensure the sample is as pure as possible to avoid interfering signals.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for pyrazole derivatives include chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6).[2] The choice of solvent can influence chemical shifts, particularly for N-unsubstituted pyrazoles where the solvent can affect the tautomeric equilibrium.
-
Concentration: A higher concentration is generally preferred for 13C NMR to improve the signal-to-noise ratio. A concentration of 20-50 mg in 0.5-0.7 mL of solvent is a good starting point.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for acquiring a standard proton-decoupled 13C NMR spectrum.[9]
Caption: Workflow for 13C NMR Analysis.
Key Acquisition Parameters:
-
Number of Scans (ns): Due to the low sensitivity of 13C NMR, a larger number of scans is required. This can range from several hundred to many thousands, depending on the sample concentration.
-
Relaxation Delay (d1): This is the time allowed for the carbon nuclei to return to their equilibrium state between pulses. A sufficient relaxation delay (typically 1-5 seconds) is crucial for obtaining accurate quantitative information, although shorter delays can be used for qualitative spectra to save time.[8]
-
Proton Decoupling: In a standard 13C NMR experiment, broadband proton decoupling is employed to collapse the C-H coupling, resulting in a spectrum with single, sharp lines for each carbon atom. This significantly simplifies the spectrum and improves the signal-to-noise ratio.[8]
Advanced Analysis: Tackling Tautomerism and Ambiguity
Investigating Tautomerism
As mentioned earlier, N-unsubstituted pyrazoles can exist as a mixture of tautomers in solution. 13C NMR is a powerful tool to study this phenomenon.[2]
-
Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of tautomeric interconversion can be slowed down. If the exchange rate becomes slow enough on the NMR timescale, separate signals for the C3 and C5 carbons of each individual tautomer may be observed.
-
Solvent Effects: The position of the tautomeric equilibrium can be influenced by the solvent. Comparing the 13C NMR spectra in different solvents (e.g., a non-polar solvent like CDCl3 versus a polar, hydrogen-bond accepting solvent like DMSO-d6) can provide insights into the predominant tautomeric form.[2]
Unambiguous Signal Assignment with 2D NMR
While the chemical shift provides a good initial indication of the carbon type, unambiguous assignment, especially in complex substituted pyrazoles, often requires two-dimensional (2D) NMR techniques. These experiments correlate the signals of different nuclei, providing connectivity information.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for identifying which proton is bonded to which carbon, greatly aiding in the assignment of protonated carbons in the pyrazole ring and its substituents.[8]
-
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the connectivity of different fragments within the molecule. For example, the proton at C4 will show a correlation to the carbons at C3 and C5 in the HMBC spectrum.[8]
Caption: Strategy for Unambiguous Signal Assignment.
Conclusion: A Cornerstone of Structural Elucidation
13C NMR spectroscopy is an indispensable and powerful technique in the arsenal of chemists working with pyrazole derivatives. Its ability to provide direct information about the carbon framework, coupled with the sensitivity to the electronic effects of substituents, makes it a cornerstone of structural elucidation. By understanding the fundamental principles, employing robust experimental protocols, and leveraging advanced 2D NMR techniques, researchers can confidently determine the precise structure of novel pyrazole compounds, a critical step in advancing their applications in medicine and materials science. This guide serves as a foundational resource to empower scientists to effectively utilize 13C NMR for the comprehensive analysis of this important class of heterocyclic compounds.
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Tautomerism in Pyrazole Derivatives: A Foundational Guide to Structure, Prediction, and Impact in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazoles represent a class of five-membered heterocyclic scaffolds that are of paramount importance in medicinal chemistry and drug development.[1][2] Their synthetic accessibility and versatile reactivity have cemented their status as "privileged structures." A critical, yet often complex, feature of pyrazole chemistry is tautomerism—a phenomenon of rapid, reversible isomerization that can profoundly influence a molecule's biological activity, physicochemical properties, and synthetic accessibility.[2][3] This guide provides an in-depth exploration of tautomerism in pyrazole derivatives, moving from fundamental principles to advanced characterization techniques. We will dissect the causality behind the tautomeric equilibrium, present field-proven experimental and computational workflows, and illuminate the critical implications for professionals in drug discovery. The objective is to equip researchers with the foundational knowledge and practical insights required to confidently navigate the challenges and harness the opportunities presented by pyrazole tautomerism.
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
Core Structural and Chemical Properties
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms (azoles) with the molecular formula C₃H₄N₂.[1] The parent pyrazole is a planar, 6π-electron aromatic system. The two nitrogen atoms—one pyrrole-like (protonated) and one pyridine-like (unprotonated)—create a unique electronic environment. This arrangement allows pyrazoles to act as both hydrogen bond donors and acceptors, a crucial feature for molecular interactions and the formation of intermolecular aggregates like dimers and tetramers in solution and the solid state.[4] While rare in nature, pyrazoles are readily accessible through synthetic chemistry, making them versatile building blocks for more complex molecular architectures.[1]
Significance in Pharmaceutical Development
The pyrazole motif is a core component in a multitude of blockbuster drugs, spanning a wide range of therapeutic areas. Its prevalence is due to its ability to engage in various non-covalent interactions with biological targets and its favorable metabolic stability. The structural rigidity and defined vectoral presentation of substituents make it an ideal scaffold for structure-activity relationship (SAR) studies. However, the true potential of a pyrazole-based drug candidate can only be unlocked with a thorough understanding of its tautomeric behavior.
The Landscape of Tautomerism in Pyrazole Systems
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in a dynamic equilibrium and readily interconvert.[1] The energy barrier for this interconversion is typically low (under ~20 kcal/mol), meaning multiple forms can coexist under ambient conditions.[4] In pyrazole systems, several types of tautomerism are possible, though one form is overwhelmingly dominant.
Annular Prototropic Tautomerism: The Preeminent Form
The most significant type of tautomerism in pyrazoles is annular prototropic tautomerism. This involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[4][5] For an unsymmetrically substituted pyrazole, this 1,2-proton shift results in two distinct tautomers. This interconversion alters the chemical environment of the substituents at the C3 and C5 positions, effectively changing their designation.[4] While seemingly subtle, this shift has profound implications for the molecule's identity and interactions.
Caption: Annular tautomerism via 1,2-proton shift.
Side-Chain and Keto-Enol Tautomerism
When pyrazoles are functionalized with specific substituents, other forms of tautomerism can emerge.
-
Amine-Imine Tautomerism: 3(5)-Aminopyrazoles can theoretically exhibit side-chain tautomerism, leading to imino forms. However, experimental and computational studies consistently show that the aromatic amino forms, governed by annular tautomerism, are significantly more stable.[1]
-
Keto-Enol Tautomerism: This is particularly relevant in pyrazol-5-ones, which are critical intermediates in dyes and pharmaceuticals.[6] These compounds can exist in three potential forms: the CH form (keto), the NH form (keto), and the OH form (enol). The equilibrium between these forms is highly sensitive to the molecular environment.[6]
Caption: Keto-enol tautomerism in pyrazol-5-ones.
It is important to note that tautomers involving protonation of ring carbons, which would disrupt aromaticity, are energetically highly unfavorable and generally not observed.[4]
Mastering the Equilibrium: Factors Dictating Tautomer Preference
The ratio of tautomers in a given sample is not random; it is dictated by a delicate balance of intrinsic and extrinsic factors. Understanding these factors is the key to predicting and controlling tautomeric behavior.
Intrinsic Factors: The Role of Substituents
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents at C3, C4, and C5 is a primary determinant. Generally, electron-donating groups (e.g., -NH₂, -CH₃) tend to stabilize the tautomer where they are located at the C3 position.[4] Conversely, strong electron-withdrawing groups (e.g., -CF₃, -COOH) often favor the tautomer where they are at the C5 position.
-
Steric Effects: Bulky substituents can influence the tautomeric equilibrium by sterically hindering salvation or by favoring specific aggregation patterns, such as dimers over larger tetrameric structures.[4]
Extrinsic Factors: The Power of the Environment
-
Solvent: The choice of solvent is arguably the most critical external factor.[7] Polar protic solvents (e.g., water, methanol) can engage in hydrogen bonding with both the pyrrole-like -NH group and the pyridine-like N atom, thereby stabilizing more polar tautomers and facilitating the intermolecular proton transfer necessary for interconversion.[4] In non-polar, aprotic solvents, pyrazole self-association through hydrogen bonding often dominates.[4][8]
-
pH: As amphoteric molecules, pyrazoles can be protonated in acidic media or deprotonated in basic media.[1] This ionization dramatically alters the electronic character of the ring and can lock the system into a specific form or shift the equilibrium entirely.
-
Temperature: Temperature affects the equilibrium constant (KT). Furthermore, lowering the temperature is a common experimental strategy to slow the rate of tautomeric interconversion, which can be crucial for analytical characterization by NMR.[4]
-
Physical State: Tautomeric preference can differ significantly between the solid state and solution. In a crystal lattice, the dominant tautomer (or the presence of both, known as desmotropes) is influenced by crystal packing forces and intermolecular interactions that may not be present in solution.[4]
| Factor | Typical Influence on Tautomeric Equilibrium | Causality |
| Substituents | Electron-donating groups favor C3 position; electron-withdrawing groups favor C5.[4][9] | Stabilization of the electronic distribution within the aromatic ring. |
| Solvent Polarity | Polar solvents can shift the equilibrium toward the more polar tautomer.[4][7] | Preferential solvation and stabilization through dipole-dipole interactions and hydrogen bonding. |
| pH | Acidic or basic conditions can lead to a single cationic or anionic species.[1] | Protonation of the pyridine-like nitrogen or deprotonation of the pyrrole-like nitrogen. |
| Temperature | Affects equilibrium constant; lower temperatures slow interconversion.[4] | Governed by thermodynamic principles (van 't Hoff equation) and kinetic energy barriers. |
| Physical State | Solid-state form may differ from the dominant form in solution.[4] | Crystal packing energies and specific intermolecular interactions in the lattice can favor one tautomer. |
The Tautomer Challenge in Drug Development
Ignoring tautomerism is a significant risk in drug discovery. The presence of an unanticipated tautomer can lead to failed clinical trials, batch-to-batch inconsistency, and intellectual property challenges.
-
Impact on Biological Activity: The specific tautomer that binds to a protein or enzyme is the "active" species. Since different tautomers have different shapes, hydrogen bonding patterns, and electrostatic potentials, their binding affinities can vary by orders of magnitude.[2][3] A drug's efficacy is therefore dependent on the concentration of the active tautomer at the site of action.
-
Influence on Physicochemical Properties (ADME): Tautomerism directly affects key ADME properties. A shift from a less polar to a more polar tautomer can increase solubility but decrease membrane permeability.[7] The pKa of the molecule is also an averaged property of the tautomers in equilibrium, influencing its absorption and distribution.[10]
-
Implications for Synthesis: The existence of multiple tautomers complicates synthetic strategies. For example, the N-alkylation of an unsymmetrically substituted pyrazole can lead to a mixture of N1 and N2 alkylated isomers, requiring challenging purification steps.[10] A predictive understanding of the dominant tautomer under specific reaction conditions is essential for achieving regioselectivity.[1]
An Integrated Approach to Tautomer Characterization
No single technique can fully elucidate a tautomeric system. A robust, self-validating approach requires the integration of experimental analysis and computational prediction.
Caption: Integrated workflow for pyrazole tautomer analysis.
Experimental Protocols
-
Objective: To resolve the signals of individual tautomers by slowing their interconversion and to determine the equilibrium constant (KT).
-
Methodology:
-
Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or a THF-d₈/CS₂ mixture). The choice of solvent is critical as it influences the equilibrium.[4]
-
Initial Spectrum: Acquire a standard ¹H and/or ¹³C NMR spectrum at ambient temperature (e.g., 298 K). For unsymmetrical pyrazoles with fast exchange, the signals for C3 and C5 (and their respective substituents) will appear as single, time-averaged peaks.[4]
-
Cooling: Gradually lower the temperature of the NMR probe in decrements (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Coalescence and Resolution: Observe the broadening of the time-averaged signals as the temperature decreases. The temperature at which the single peak begins to split is the coalescence temperature. Continue cooling until two distinct, sharp signals are resolved for each of the exchanging positions. This confirms the presence of two different tautomers.
-
Quantification: At a low temperature where the exchange is slow, carefully integrate the signals corresponding to each tautomer. The ratio of the integrals directly provides the tautomeric ratio (KT) under those specific conditions.
-
-
Causality: The NMR timescale is sensitive to processes that occur at a certain rate. By lowering the temperature, the kinetic energy of the molecules is reduced, slowing the rate of proton transfer to a frequency lower than the NMR spectrometer can detect, thus allowing the "snapshot" of each distinct tautomer to be observed.[4] ¹⁵N NMR is also exceptionally powerful, as the chemical shifts of the two nitrogen atoms are highly sensitive to their protonation state and hybridization.[9][8]
-
Objective: To predict the relative stability of all possible tautomers in the gas phase and in solution, providing a theoretical basis for experimental findings.
-
Methodology:
-
Structure Generation: Draw the 3D structures of all plausible tautomers (e.g., 3-substituted and 5-substituted annular tautomers).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable quantum chemistry method. A common and robust choice is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p).[4][9] This calculation finds the lowest energy conformation for each isolated molecule (gas phase).
-
Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Modeling (Optional but Recommended): To simulate solution conditions, repeat the geometry optimization using a continuum solvation model like the Polarizable Continuum Model (PCM).[7] Specify the solvent used in experimental studies (e.g., water, DMSO).
-
Energy Comparison: Compare the final Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable.
-
Population Analysis: Use the calculated energy difference (ΔG) in the Boltzmann equation, KT = e-(ΔG/RT), to predict the equilibrium population of each tautomer at a given temperature (T).[4]
-
-
Self-Validation: This computational protocol is validated when the predicted most stable tautomer and the calculated equilibrium ratios closely match the experimental data obtained from NMR or other techniques. Discrepancies often point to specific intermolecular interactions (like dimerization) not captured by standard continuum solvent models, prompting further investigation.
Conclusion and Future Outlook
Tautomerism is an intrinsic and defining feature of pyrazole chemistry. For researchers in drug discovery, it is not a mere academic curiosity but a critical molecular parameter that must be understood, characterized, and controlled. A failure to do so can obscure structure-activity relationships, lead to erroneous data, and jeopardize the development of promising therapeutic candidates.
The integrated approach, combining the predictive power of computational chemistry with the definitive evidence from experimental techniques like VT-NMR and X-ray crystallography, provides a robust framework for navigating this complexity. As our understanding of subtle intermolecular forces and our computational capabilities continue to advance, the ability to predict tautomeric behavior with ever-greater accuracy will become an indispensable tool in the design of next-generation pyrazole-based therapeutics.
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An In-depth Technical Guide to the Biological Activity of Pyrazole Scaffolds
Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile synthetic accessibility have established it as a "privileged scaffold," leading to the development of numerous therapeutic agents across a wide range of diseases.[3][4][5] This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental workflows crucial for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to the Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole, or 1H-pyrazole, is a five-membered diazole ring that has become increasingly prevalent in approved pharmaceuticals over the last decade.[3][4][5] Its structure allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[6] Furthermore, the pyrazole ring is metabolically stable, a desirable property for drug candidates.[5] These characteristics underpin its role in a variety of blockbuster drugs, including kinase inhibitors for cancer, anti-inflammatory agents, and treatments for erectile dysfunction.[3][4]
Major Biological Activities and Mechanisms of Action
The true power of the pyrazole scaffold lies in its versatility. By modifying the substituents on the pyrazole core, medicinal chemists can fine-tune the compound's pharmacological profile to target a vast array of biological processes.[7]
Anticancer Activity
Pyrazole derivatives are particularly prominent in oncology, forming the core of many targeted therapies that inhibit protein kinases, which are crucial regulators of cell proliferation and survival.[6][8][9]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by aberrant kinase activity. Pyrazole-based drugs have been successfully designed to fit into the ATP-binding pocket of specific kinases, preventing phosphorylation and halting downstream signaling. Key examples include inhibitors of:
-
BRAF Kinase: Vemurafenib and Encorafenib are potent inhibitors of the BRAF V600E mutation, a common driver in melanoma. They block the MAPK/ERK signaling pathway, inhibiting tumor growth.
-
Janus Kinases (JAK): Ruxolitinib inhibits JAK1 and JAK2, key components of a signaling pathway that promotes cell growth in myelofibrosis.[1]
-
Vascular Endothelial Growth Factor Receptors (VEGFR): Axitinib targets VEGFR, inhibiting angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1]
-
Cyclin-Dependent Kinases (CDK): Certain pyrazole derivatives show significant inhibitory activity against CDK2, a key regulator of the cell cycle, thereby inducing cell cycle arrest and apoptosis.[8]
The following diagram illustrates how a pyrazole-based BRAF inhibitor blocks the oncogenic signaling cascade in melanoma.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based BRAF inhibitor.
Anti-inflammatory Activity
The most well-known pyrazole-based drug is arguably Celecoxib, a non-steroidal anti-inflammatory drug (NSAID).[10][11]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[12][13] There are two main isoforms: COX-1, which is constitutively expressed and has protective functions (e.g., in the stomach lining), and COX-2, which is induced at sites of inflammation.[14]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal side effects. Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to and inhibit the COX-2 enzyme, reducing prostaglandin synthesis at the site of inflammation while sparing the protective functions of COX-1.[10][12][13][15] This selectivity is a key reason for its widespread use in treating conditions like arthritis.[10][14]
This diagram shows the mechanism of selective COX-2 inhibition.
Caption: Selective inhibition of COX-2 by Celecoxib in the prostaglandin synthesis pathway.
Antimicrobial Activity
The pyrazole scaffold is a valuable pharmacophore for developing new antimicrobial agents, addressing the growing challenge of drug-resistant pathogens.[16] Pyrazole derivatives have shown broad-spectrum activity against various bacteria and fungi.[16][17][18]
Mechanisms of Action: The antimicrobial mechanisms of pyrazoles are diverse. Some derivatives have been shown to:
-
Inhibit Biofilm Formation: Certain trifluoromethyl phenyl-substituted pyrazoles can inhibit and eradicate biofilms of bacteria like Staphylococcus aureus and Enterococcus faecalis.[5]
-
Target Metabolic Pathways: Pyrazole derivatives can interfere with essential metabolic pathways in both Gram-positive and Gram-negative bacteria.[16]
-
DNA Gyrase Inhibition: Some pyrazole compounds are thought to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.
Several aniline-derived pyrazole compounds have demonstrated potent activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4]
Central Nervous System (CNS) Activity
Pyrazoline derivatives, a related class of compounds, are well-known for their potential in treating neurodegenerative and psychiatric disorders.[19] They have been investigated for a range of CNS activities.[20]
Mechanisms of Action:
-
Cannabinoid Receptor (CB1) Antagonism: The anti-obesity drug Rimonabant, although later withdrawn for psychiatric side effects, was a pyrazole-based inverse agonist of the CB1 receptor.[21]
-
Monoamine Oxidase (MAO) Inhibition: Some pyrazoline derivatives act as inhibitors of MAO-A, an enzyme that breaks down neurotransmitters like serotonin and norepinephrine.[20] This mechanism is central to the treatment of depression and anxiety disorders.[20]
-
Anticonvulsant Activity: Pyrazole-containing compounds have also been explored for their anticonvulsant effects.[2][17]
Quantitative Data Summary
The efficacy of pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). The following tables summarize representative data for different biological activities.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | MCF-7 | 10.05 | [8] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | HepG2 | 17.12 | [8] |
| Indole-Pyrazole Hybrid | CDK2 | - | 0.074 | [8] |
| Pyrazole Chalcone | - | MCF-7 | 5.8 | [22] |
| Pyrazole Chalcone | - | HeLa | 9.8 | [22] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Phenylsulfonyl Pyrazole | Various Bacteria | 2 - 64 | [16] |
| Pyrazoline Derivative | S. aureus (MDR) | 4 | [23] |
| Pyrazoline Derivative | E. faecalis (MDR) | 4 | [23] |
Experimental Protocols
Synthesizing and evaluating pyrazole scaffolds requires robust and validated experimental methodologies.
General Synthesis: The Knorr Pyrazole Synthesis
A foundational method for creating the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[21][24][25][26]
Caption: General experimental workflow for the Knorr pyrazole synthesis.
-
Reagent Combination: In a suitable reaction vial, combine the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 1.0 eq) and the hydrazine derivative (e.g., hydrazine hydrate, 2.0 eq).[27]
-
Solvent and Catalyst Addition: Add a solvent such as propanol and a few drops of a catalytic acid like glacial acetic acid.[27]
-
Heating: Heat the reaction mixture on a hot plate with stirring to approximately 100°C for 1 hour.[24][27] The reaction progress should be monitored using Thin Layer Chromatography (TLC).[27]
-
Precipitation: Once the starting material is consumed, add water to the hot reaction mixture while stirring to facilitate the precipitation of the pyrazole product.[27]
-
Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature to encourage crystallization.[27]
-
Purification: Collect the solid product via vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[24][27]
In Vitro Biological Assay: Kinase Inhibition Assay
To evaluate the anticancer potential of a pyrazole derivative, an in vitro kinase assay is essential to determine its inhibitory effect on a specific kinase.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, 1 mM EGTA).[28] Prepare solutions of the purified kinase enzyme, the specific substrate peptide, and ATP.
-
Inhibitor Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO.
-
Reaction Setup (384-well plate):
-
To each well, add the kinase enzyme solution.
-
Add the test compound dilutions (or DMSO for control).
-
Incubate for 10-30 minutes to allow the compound to bind to the kinase.[29]
-
-
Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[28][29] A highly active kinase will consume ATP, converting it to ADP.[30]
-
Signal Detection: Add a detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and contains luciferase/luciferin, which generates a luminescent signal from the remaining ATP.[30]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: A low luminescent signal indicates high kinase activity (most ATP was consumed). A high signal indicates low kinase activity, meaning the test compound successfully inhibited the enzyme.[30] The IC₅₀ value is calculated by plotting the signal against the inhibitor concentration.
In Vitro Biological Assay: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the potency of a potential antimicrobial agent. It identifies the lowest concentration of the compound that inhibits the visible growth of a microorganism.[31][32]
-
Inoculum Preparation: Grow a pure culture of the target microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).[33] Standardize the culture to a concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.[31]
-
Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test pyrazole compound in the broth medium.[31][34]
-
Inoculation: Add a defined volume of the standardized bacterial suspension to each well of the plate.[31] Include a positive control (broth + bacteria, no compound) and a negative control (broth only).[34]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[31][33]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.[31][33] The MIC is the lowest concentration of the compound in which no turbidity is observed.[32][33]
Conclusion and Future Perspectives
The pyrazole scaffold is unequivocally a privileged structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[1][3][5] From potent, targeted anticancer agents and selective anti-inflammatories to promising antimicrobial and neuroprotective compounds, the versatility of the pyrazole core continues to be a rich source of novel drug candidates.[1][35] The ongoing exploration of structure-activity relationships, coupled with advanced synthetic methodologies and high-throughput screening, will undoubtedly lead to the development of next-generation pyrazole-based therapeutics with improved efficacy, selectivity, and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
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Methodological & Application
Protocol for the Synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. The presented methodology is based on a robust and efficient Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol outlines the coupling of commercially available 2-fluoro-5-methoxybenzaldehyde with 1H-pyrazole, facilitated by a carbonate base in a polar aprotic solvent. This approach offers high yields and operational simplicity, avoiding the need for transition metal catalysts. This guide is designed to provide researchers with a reliable, step-by-step procedure, including mechanistic insights, characterization data, and a visual workflow to ensure reproducible results.
Introduction and Scientific Rationale
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with applications as anti-inflammatory, anti-cancer, anti-viral, and anti-fungal agents.[1][2] The functionalization of the pyrazole ring and its incorporation into more complex molecular architectures is a key strategy in the development of novel pharmaceuticals. This compound (CAS No. 1015845-56-3) is a particularly useful intermediate, featuring an aldehyde group for subsequent derivatization (e.g., reductive amination, Wittig reactions, or condensation) and a methoxy-substituted N-aryl pyrazole moiety.[3]
The synthesis of N-aryl pyrazoles is a cornerstone of heterocyclic chemistry. While transition-metal-catalyzed methods like the Buchwald-Hartwig amination[4][5] and Ullmann condensation[6][7][8] are powerful, they often require expensive catalysts, specialized ligands, and stringent inert atmosphere conditions.
This protocol leverages the principles of Nucleophilic Aromatic Substitution (SNAr), which provides a more direct and cost-effective route. The chosen starting material, 2-fluoro-5-methoxybenzaldehyde, is ideally suited for this transformation.[9] The strong electron-withdrawing effect of the ortho-aldehyde group and the high electronegativity of the fluorine atom synergistically activate the C-F bond towards nucleophilic attack by the pyrazole anion. This inherent reactivity allows the C-N bond formation to proceed efficiently under relatively mild, metal-free conditions.
Reaction Scheme and Mechanism
Scheme 1: Synthesis of this compound

The reaction proceeds via a classical SNAr addition-elimination mechanism. First, the base (K₂CO₃) deprotonates the N-H of the pyrazole, generating the pyrazolate anion, a potent nucleophile. This anion then attacks the electron-deficient carbon atom bearing the fluorine atom on the benzaldehyde ring. This addition step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance delocalization of the negative charge, particularly onto the oxygen atom of the ortho-aldehyde group. In the final, rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the desired N-aryl pyrazole product.
Materials and Reagents
This protocol is designed for a 10 mmol scale reaction. Adjust quantities as needed.
| Reagent | CAS Number | Molecular Wt. | Amount (mmol) | Mass / Volume | Purity |
| 2-Fluoro-5-methoxybenzaldehyde | 105728-90-3 | 154.14 g/mol | 10.0 | 1.54 g | ≥97% |
| 1H-Pyrazole | 288-13-1 | 68.08 g/mol | 12.0 | 0.82 g | ≥98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 20.0 | 2.76 g | ≥99%, anhydrous |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | - | 25 mL | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | ~300 mL | ACS Grade |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | - | ~300 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | ~5 g | ≥97% |
Detailed Experimental Protocol
4.1 Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-methoxybenzaldehyde (1.54 g, 10.0 mmol).
-
Add 1H-pyrazole (0.82 g, 12.0 mmol, 1.2 equivalents).
-
Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) (25 mL) to the flask.
4.2 Reaction Execution 5. Place the flask in a pre-heated oil bath at 110 °C. 6. Stir the reaction mixture vigorously under a nitrogen or argon atmosphere. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting benzaldehyde should be UV active and stain with potassium permanganate. The product will also be UV active with a different Rf value. The reaction is typically complete within 4-6 hours.
4.3 Work-up and Isolation 8. Once the reaction is complete (as indicated by TLC analysis showing consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. 9. Pour the reaction mixture slowly into a beaker containing 200 mL of cold deionized water. This will precipitate the crude product. 10. Stir the aqueous suspension for 15-20 minutes. 11. Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL). 12. Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL). 13. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
4.4 Purification 14. Purify the crude solid by flash column chromatography on silica gel. 15. Prepare the column using a slurry of silica gel in hexane. 16. Load the crude product onto the column (dry loading is recommended). 17. Elute the column with a gradient of 10% to 30% ethyl acetate in hexane. 18. Collect the fractions containing the desired product (monitor by TLC). 19. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid. 20. Dry the final product under high vacuum. A typical yield is 80-90%.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Expected Results
The identity and purity of the final compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
Yield: 1.62 - 1.82 g (80-90%).
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.95 (s, 1H, CHO), ~7.90 (d, 1H), ~7.75 (d, 1H), ~7.50 (d, 1H), ~7.15 (dd, 1H), ~6.50 (t, 1H), ~3.90 (s, 3H, OCH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₁N₂O₂ [M+H]⁺: 203.08; found: 203.1.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient heating; wet reagents/solvent; inefficient stirring. | Ensure oil bath temperature is stable at 110 °C. Use anhydrous DMSO and freshly dried K₂CO₃. Ensure vigorous magnetic stirring. |
| Low Yield | Incomplete reaction; loss of product during aqueous work-up; inefficient extraction. | Increase reaction time if necessary. Ensure product fully precipitates before extraction. Perform at least three extractions with ethyl acetate. |
| Difficult Purification | Co-elution of impurities or starting material. | Use a shallower gradient during column chromatography. Ensure the crude product is fully dried before loading onto the column. |
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of this compound. By employing a metal-free Nucleophilic Aromatic Substitution strategy, this procedure is both economical and operationally straightforward, making it highly suitable for academic and industrial research settings. The resulting product is a versatile intermediate poised for further elaboration in drug discovery and materials science programs.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde. [Link]
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Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. Eur J Med Chem. 2011 Sep;46(9):3867-76. [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules. 2020 Oct; 25(20): 4739. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. 2020 Oct; 25(20): 4739. [Link]
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L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett. 2004; 2004(1): 157-160. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
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Wikipedia. Ullmann condensation. [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2014; 29(2): 213-219. [Link]
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Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Archiv der Pharmazie. 2024; e2400282. [Link]
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Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry. 2024; 7: 101481. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. 2024; 14: 1045. [Link]
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Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. ResearchGate. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences. 2017; 10(4). [Link]
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The Versatile Scaffold: 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde in Modern Medicinal Chemistry
In the ever-evolving landscape of drug discovery, the demand for novel molecular scaffolds that can be readily diversified to target a wide array of biological entities is paramount. Among the privileged heterocyclic structures, the pyrazole nucleus holds a significant position, with numerous approved drugs featuring this five-membered ring.[1][2] This guide delves into the medicinal chemistry applications of a particularly promising building block: 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde . Its unique arrangement of a reactive aldehyde group, a methoxy electron-donating group, and the versatile pyrazole ring makes it a powerful starting point for the synthesis of innovative therapeutic agents.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only an overview of the potential applications of this scaffold but also detailed, field-proven protocols for the synthesis and evaluation of its derivatives. We will explore its utility in generating potent anticancer, antimicrobial, and anti-inflammatory agents, drawing upon established principles of medicinal chemistry and structure-activity relationships.
The Pyrazole Core: A Privileged Motif in Drug Design
The pyrazole ring is a bioisostere for various functional groups and can engage in multiple non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. This versatility has led to its incorporation into a wide range of clinically successful drugs targeting diverse pathologies.[1] The presence of the methoxy group on the benzaldehyde ring can further enhance the pharmacological profile of its derivatives by influencing their metabolic stability and target engagement.
Application Focus 1: Synthesis of Schiff Base Derivatives as Potential Anticancer Agents
The aldehyde functionality of this compound provides a convenient handle for the synthesis of Schiff bases (imines) through condensation with various primary amines. Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, including significant anticancer properties.[3] The derivatization of our core scaffold allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents through the amine component.
Rationale for Experimental Design
The synthesis of Schiff bases is a straightforward and high-yielding reaction, making it an ideal starting point for library generation in a drug discovery program. The choice of primary amines for derivatization should be guided by principles of medicinal chemistry, aiming to introduce functionalities that can enhance target binding, improve pharmacokinetic properties, or modulate solubility. For instance, incorporating heterocyclic amines or those bearing additional hydrogen bond donors/acceptors can lead to enhanced biological activity.
The subsequent evaluation of these derivatives against cancer cell lines is a critical step in identifying lead compounds. The MTT assay is a widely used and reliable method for assessing cell viability and cytotoxicity.[4]
Experimental Workflow: From Synthesis to Biological Evaluation
Figure 1. Workflow for the synthesis and anticancer evaluation of Schiff base derivatives.
Detailed Protocol: Synthesis of a Representative Schiff Base Derivative
Objective: To synthesize (E)-N-(4-bromobenzylidene)-5-methoxy-2-(1H-pyrazol-1-yl)aniline from this compound and 4-bromoaniline.
Materials:
-
This compound (1.0 eq)
-
4-Bromoaniline (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 g) in absolute ethanol (30 mL).
-
Add 4-bromoaniline (1.0 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Representative Data: Anticancer Activity of Schiff Base Derivatives
The following table presents hypothetical IC₅₀ values for a series of Schiff base derivatives against two human cancer cell lines, illustrating the potential for identifying potent anticancer agents through this approach.
| Compound ID | R-group on Amine | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. PC-3 |
| SB-1 | 4-Bromo | 5.2 | 8.1 |
| SB-2 | 4-Methoxy | 12.5 | 18.3 |
| SB-3 | 4-Nitro | 2.8 | 4.5 |
| SB-4 | 2,4-Dichloro | 3.5 | 6.2 |
| Doxorubicin | (Standard) | 0.5 | 0.8 |
Application Focus 2: Synthesis of Hydrazone Derivatives as Potential Antimicrobial Agents
Hydrazones, formed by the reaction of aldehydes with hydrazines or hydrazides, are another class of compounds with a rich history in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial effects.[2][5] The aldehyde group of this compound is readily converted into a hydrazone, providing a scaffold for the development of novel antibacterial and antifungal agents. The presence of the methoxy group has been reported to enhance the antimicrobial potency of certain pyrazoline scaffolds.[6][7]
Rationale for Experimental Design
The synthesis of hydrazones is a robust and versatile reaction. By employing a variety of hydrazides (R-C(O)NHNH₂), a diverse library of derivatives can be generated. The R-group of the hydrazide can be systematically varied to modulate the lipophilicity, electronic properties, and steric bulk of the final compound, all of which can influence antimicrobial activity.
The antimicrobial efficacy of the synthesized hydrazones can be assessed using standard microbiological assays, such as the determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.
Experimental Workflow: Synthesis and Antimicrobial Screening of Hydrazones
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Application Note: 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde as a Versatile Building Block in Synthetic Chemistry
Abstract
This technical guide provides an in-depth exploration of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic building block with significant potential in medicinal chemistry, drug discovery, and materials science. We will dissect its molecular architecture to understand its reactivity and showcase its utility in a variety of synthetic transformations. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and the strategic rationale for employing this scaffold in the synthesis of complex, high-value molecules.
Introduction: The Strategic Value of the Pyrazole-Benzaldehyde Scaffold
The fusion of a pyrazole ring with a benzaldehyde moiety creates a bifunctional molecule of considerable synthetic interest. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to engage in hydrogen bonding and its metabolic stability.[1][2][3] The benzaldehyde group, a cornerstone of organic synthesis, offers a gateway to a vast array of chemical transformations.
This compound strategically positions these two key pharmacophores. The methoxy group, an electron-donating substituent, modulates the electronic properties of the phenyl ring, influencing its reactivity and the physicochemical properties of its derivatives. This application note serves as a comprehensive guide to leveraging the unique reactivity of this building block.
| Compound Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1015845-56-3[4] |
| Molecular Formula | C₁₁H₁₀N₂O₂[4] |
| Molecular Weight | 202.21 g/mol [4] |
| Appearance | Solid[4] |
| SMILES | O=C([H])C1=CC(OC)=CC=C1N2N=CC=C2[4] |
Molecular Architecture and Reactivity Analysis
The synthetic versatility of this compound stems from its distinct reactive sites. Understanding the interplay between the aldehyde, the pyrazole, and the substituted benzene ring is crucial for designing successful synthetic strategies.
-
The Aldehyde (Formyl) Group: This is the primary center for nucleophilic attack. It readily participates in condensation reactions (e.g., Knoevenagel, Wittig), reductive aminations, and can be oxidized to a carboxylic acid or reduced to an alcohol, providing numerous avenues for molecular elaboration.
-
The Pyrazole Ring: This five-membered aromatic heterocycle is relatively stable.[5] The N2 nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of coordinating with metals, while the N1 nitrogen is involved in the N-aryl bond.[3] The ring itself can undergo electrophilic substitution, typically at the C4 position.[5]
-
The Methoxy-Substituted Phenyl Ring: The methoxy group is a moderate activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The steric hindrance from the adjacent pyrazole ring may influence regioselectivity.
Caption: Key reactive sites of this compound.
Synthetic Protocols and Applications
The true value of a building block is demonstrated through its successful incorporation into larger, more complex structures. Here, we present detailed protocols for key transformations.
Application I: Synthesis of Chalcone-like Intermediates via Claisen-Schmidt Condensation
Rationale: The aldehyde functionality provides a direct route to α,β-unsaturated carbonyl systems, such as chalcones. These motifs are not only important pharmacophores in their own right but are also versatile precursors for the synthesis of other heterocyclic systems like pyrazolines and pyrimidines through subsequent cyclization reactions.[6][7][8]
Protocol: Synthesis of (E)-3-(5-methoxy-2-(1H-pyrazol-1-yl)phenyl)-1-phenylprop-2-en-1-one
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.95 mmol) and acetophenone (0.65 g, 5.44 mmol) in 20 mL of ethanol.
-
Reaction Initiation: Cool the solution in an ice bath to 0-5 °C. While stirring, add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The formation of a new, less polar spot indicates product formation.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of cold water and acidify to pH ~5-6 with dilute HCl. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water (2 x 20 mL) and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the pure chalcone derivative.
Caption: Workflow for Claisen-Schmidt Condensation.
Application II: Reductive Amination for Library Synthesis
Rationale: Reductive amination is one of the most robust and widely used methods for C-N bond formation in drug discovery.[9] It allows for the introduction of a diverse range of amine-containing fragments onto the benzaldehyde core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The pyrazole-substituted amines are of particular interest as potential kinase inhibitors or receptor modulators.[9][10]
Protocol: Synthesis of N-benzyl-1-(5-methoxy-2-(1H-pyrazol-1-yl)phenyl)methanamine
-
Imine Formation: To a solution of this compound (1.0 g, 4.95 mmol) in 25 mL of dichloromethane (DCM), add benzylamine (0.53 g, 4.95 mmol) followed by two drops of glacial acetic acid. Stir the mixture at room temperature for 2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.57 g, 7.42 mmol) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Continue stirring at room temperature for 16 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde and the formation of the product amine.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired secondary amine.
Caption: General workflow for one-pot reductive amination.
Application III: Multi-Component Reactions (MCRs) for Scaffold Diversity
Rationale: Multi-component reactions are powerful tools for achieving molecular complexity in a single, efficient step. Benzaldehydes are classic "A" components in many named MCRs. Using this compound in an MCR, such as the synthesis of pyrazolo[1,5-a]quinolines, rapidly generates complex heterocyclic systems that would otherwise require lengthy, multi-step syntheses.[11] These scaffolds are valuable for screening in anticancer and other therapeutic programs.[11]
Protocol: Synthesis of Pyrazolo[1,5-a]quinoline Derivatives
This protocol is adapted from literature procedures for related multi-component reactions.[11]
-
Reagent Mixture: In a sealed reaction vessel, combine this compound (0.5 g, 2.47 mmol), an aminopyrazole derivative (e.g., 5-amino-3-methyl-1H-pyrazole, 2.47 mmol), and a cyclic ketone (e.g., cyclohexanone, 2.47 mmol) in 15 mL of ethanol.
-
Catalysis: Add triethylamine (0.1 mL) as a catalytic base.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8-12 hours.
-
Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the target pyrazolo[1,5-a]quinoline derivative.
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. This compound DiscoveryCPR 1015845-56-3 [sigmaaldrich.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone [mdpi.com]
- 8. 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajol.info [ajol.info]
Application Notes & Protocols: Synthesis of Pyrazolo[4,3-c]pyridine Derivatives from Benzaldehyde Precursors
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of Pyrazolo[4,3-c]pyridines and a Novel Synthetic Blueprint
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has rendered it a valuable core for the development of potent inhibitors for a range of biological targets, including kinases, as well as anti-inflammatory, and antiviral agents. The synthesis of this specific isomer, however, presents unique challenges, and direct, single-step constructions from simple aromatic aldehydes like benzaldehyde are not prominently featured in the current literature.
This comprehensive guide delineates a robust and logical multi-step synthetic strategy to access pyrazolo[4,3-c]pyridine derivatives, commencing from readily available benzaldehyde precursors. By dissecting the synthesis into a series of well-established and reliable transformations, this document provides not only detailed experimental protocols but also the underlying scientific rationale for each step. This approach ensures a high degree of reproducibility and adaptability for the synthesis of a diverse library of target compounds.
Our synthetic blueprint is centered around the initial construction of a versatile pyrazole intermediate from a benzaldehyde-derived 1,3-dicarbonyl compound, followed by the strategic annulation of the pyridine ring. This methodology offers a clear and practical pathway for researchers to access this important class of molecules.
Overall Synthetic Strategy: A Multi-Step Approach
The synthesis of pyrazolo[4,3-c]pyridines from benzaldehyde is most effectively achieved through a three-stage process. This strategy allows for the controlled and high-yielding formation of the target scaffold.
Caption: Overall multi-step synthetic workflow.
Part 1: Synthesis of the Pyrazole Precursor from Benzaldehyde
The initial phase of our strategy focuses on the construction of a suitably functionalized pyrazole ring, which will serve as the foundation for the subsequent pyridine ring annulation.
Step 1.1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones (chalcones) from an aromatic aldehyde and a ketone. This reaction proceeds under basic or acidic conditions.
Reaction Scheme:
Underlying Rationale:
The base (NaOH) deprotonates the α-carbon of the acetophenone, generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable conjugated system of the chalcone.
Experimental Protocol: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
-
Reagent Preparation:
-
Dissolve 4.0 g (0.1 mol) of sodium hydroxide in a mixture of 40 mL of water and 20 mL of ethanol in a 250 mL Erlenmeyer flask.
-
Cool the solution to 20-25 °C in an ice bath.
-
-
Reaction Execution:
-
To the cooled sodium hydroxide solution, add 12.0 g (0.1 mol) of acetophenone followed by 10.6 g (0.1 mol) of benzaldehyde.
-
Stir the mixture vigorously at room temperature for 2-3 hours. The reaction mixture will turn into a thick, pale-yellow precipitate.
-
-
Work-up and Purification:
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Wash the crude product with a small amount of cold ethanol.
-
Recrystallize the crude chalcone from ethanol to afford pale yellow crystals.
-
Expected Yield: 85-95%
Characterization Data:
| Compound | Molecular Formula | M.p. (°C) | 1H NMR (CDCl3, δ ppm) |
| (E)-1,3-diphenylprop-2-en-1-one | C15H12O | 55-57 | 7.95 (d, 1H, J=15.7 Hz, -CH=), 7.60-7.40 (m, 10H, Ar-H), 7.35 (d, 1H, J=15.7 Hz, =CH-) |
Step 1.2: Synthesis of a 1,3-Dicarbonyl Intermediate
The synthesized chalcone can be converted into a 1,3-dicarbonyl compound, a key precursor for pyrazole synthesis. One common method is through epoxidation followed by rearrangement. A more direct approach for creating a suitable precursor involves the reaction of the chalcone with a reagent like ethyl acetoacetate.
Step 1.3: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This is a highly versatile and widely used method for constructing the pyrazole ring.
Reaction Scheme:
Underlying Rationale:
The reaction proceeds through the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring. The regioselectivity of the reaction is dependent on the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.
Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve 2.08 g (10 mmol) of (E)-1,3-diphenylprop-2-en-1-one (chalcone) and 1.08 g (10 mmol) of phenylhydrazine in 30 mL of glacial acetic acid.
-
-
Reaction Execution:
-
Reflux the reaction mixture for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A solid precipitate will form. Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1,3,5-triphenyl-1H-pyrazole.
-
Expected Yield: 70-80%
Characterization Data:
| Compound | Molecular Formula | M.p. (°C) | 1H NMR (CDCl3, δ ppm) |
| 1,3,5-Triphenyl-1H-pyrazole | C21H16N2 | 138-140 | 7.80-7.20 (m, 15H, Ar-H), 6.85 (s, 1H, pyrazole-H) |
Part 2: Annulation of the Pyridine Ring
With the functionalized pyrazole in hand, the final stage is the construction of the fused pyridine ring to yield the target pyrazolo[4,3-c]pyridine scaffold. A common and effective method for this is the Friedländer annulation or a related cyclization strategy. This typically requires the pyrazole to have an amino group adjacent to a carbonyl or a related functional group.
For the purpose of this guide, we will consider a well-established strategy that starts from a pyrazole precursor that can be functionalized to a 5-amino-4-formylpyrazole.
Step 2.1: Vilsmeier-Haack Formylation of a Pyrazole
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring, such as a pyrazole.
Reaction Scheme:
Step 2.2: Friedländer Annulation
The Friedländer annulation involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Underlying Rationale:
This reaction proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to form the pyridine ring.
Illustrative Reaction Scheme for Pyridine Annulation:
A common strategy involves the cyclization of a 5-alkynyl-1H-pyrazole-4-carbaldehyde in the presence of an amine. This approach has been successfully employed for the synthesis of pyrazolo[4,3-c]pyridines.[1]
Caption: Pyridine ring formation via cyclization.
Experimental Protocol: Synthesis of 1-Phenyl-3-trifluoromethyl-6-substituted-1H-pyrazolo[4,3-c]pyridine (Illustrative Example)
This protocol is adapted from a known procedure and illustrates the cyclization step.[1] The synthesis of the starting 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde is a multi-step process.
-
Reaction Setup:
-
In a microwave reaction vial, combine 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1 mmol), a terminal alkyne (1.2 mmol), tert-butylamine (2 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol) in dioxane (5 mL).
-
-
Microwave Irradiation:
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazolo[4,3-c]pyridine derivative.
-
Expected Yields and Representative Data:
| R-group of Alkyne | Product | Yield (%) |
| Phenyl | 1,6-Diphenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | ~70-80% |
| n-Butyl | 6-Butyl-1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | ~60-70% |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic transformations. The causality behind each experimental choice is grounded in fundamental principles of organic chemistry. For instance, the use of a base in the Claisen-Schmidt condensation is essential for enolate formation, and the acidic medium in the Knorr synthesis facilitates the condensation and cyclization steps.
Each protocol includes detailed work-up and purification procedures, which are critical for obtaining the desired products in high purity. The characterization data provided serves as a benchmark for validating the successful synthesis of the intermediates and final products. Researchers are encouraged to perform their own analytical characterization (NMR, MS, IR) to confirm the identity and purity of their synthesized compounds.
Conclusion and Future Perspectives
This application note provides a comprehensive and practical guide for the synthesis of pyrazolo[4,3-c]pyridine derivatives starting from benzaldehyde precursors. By employing a logical multi-step strategy, researchers can reliably access a variety of substituted pyrazolo[4,3-c]pyridines for applications in drug discovery and materials science. The modular nature of this synthetic route allows for the introduction of diverse substituents at various positions of the heterocyclic core, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. Future work could focus on the development of more convergent, one-pot methodologies and the exploration of novel catalytic systems to further enhance the efficiency and scope of these syntheses.
References
-
Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 346-359. [Link]
-
Pürstinger, G., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 2598-2606. [Link]
-
Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]
-
Elmaati, T. M. A., et al. (2002). New Route for the Preparation of Pyrazolo[4,3-c]pyridines. Molecules, 7(6), 481-486. [Link]
-
Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1645. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35057-35064. [Link]
Sources
The Pyrazole Scaffold: A Privileged Core for Kinase Inhibition
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of Kinases and the Rise of Pyrazole Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the protein's activity, localization, or interaction with other molecules.
Given their central role in cellular signaling, it is not surprising that aberrant kinase activity is a hallmark of many human diseases, most notably cancer.[3] Dysregulation of kinase signaling pathways can lead to uncontrolled cell proliferation, resistance to apoptosis, angiogenesis, and metastasis.[4][5][6] This has made protein kinases one of the most important classes of drug targets in modern medicine.
Among the various chemical scaffolds used to design potent and selective kinase inhibitors, the pyrazole ring has emerged as a "privileged structure."[7][8][9] This five-membered heterocyclic compound is a key component in numerous FDA-approved drugs, demonstrating its versatility and favorable drug-like properties.[8][10] This guide provides a detailed overview of the role of pyrazole compounds as kinase inhibitors, including their mechanism of action, prominent examples, and detailed protocols for their evaluation.
Part 1: The Pyrazole Scaffold in Kinase Inhibition (Application Notes)
Section 1.1: Mechanism of Action: Competitive ATP Inhibition
The vast majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors.[8][11] They are designed to bind to the ATP-binding pocket of the kinase, a highly conserved region within the catalytic domain. By occupying this site, the inhibitor prevents the binding of the natural substrate, ATP, thereby blocking the phosphorylation of downstream target proteins.[12][13]
The pyrazole core itself is adept at forming key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP and is a critical anchor for the inhibitor. The various substituents attached to the pyrazole ring then extend into adjacent hydrophobic pockets and solvent-exposed regions, providing both potency and selectivity for the target kinase.[14][15]
Section 1.2: Prominent Examples of Pyrazole-Based Kinase Inhibitors
The success of the pyrazole scaffold is exemplified by the number of approved drugs that incorporate this moiety. These drugs target a range of kinases and are used to treat various cancers and inflammatory diseases.[7][8][9]
| Drug Name | Brand Name(s) | Primary Target Kinase(s) | FDA-Approved Indications |
| Ruxolitinib | Jakafi®, Jakavi®, Opzelura™ | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Steroid-Refractory Acute Graft-versus-Host Disease, Atopic Dermatitis, Vitiligo.[12][16] |
| Crizotinib | Xalkori® | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer (NSCLC) with specific genetic rearrangements.[6][17][18][19] |
| Sunitinib | Sutent® | VEGFRs, PDGFRs, c-KIT, RET | Renal Cell Carcinoma (RCC), Imatinib-Resistant Gastrointestinal Stromal Tumor (GIST), Pancreatic Neuroendocrine Tumors.[4][5][20] |
| Erdafitinib | Balversa™ | FGFR | Metastatic Urothelial (bladder) Cancer.[10] |
| Asciminib | Scemblix® | BCR-ABL1 (allosteric) | Philadelphia Chromosome-Positive Chronic Myeloid Leukemia (Ph+ CML).[10][21] |
Section 1.3: Structure-Activity Relationship (SAR) Insights
The development of potent and selective pyrazole inhibitors is guided by understanding their structure-activity relationships (SAR). Medicinal chemists systematically modify the pyrazole scaffold to optimize its interaction with the target kinase.
-
N-1 Substitution: The substituent at the N-1 position of the pyrazole ring often projects towards the solvent-exposed region. Modifying this group can significantly impact solubility, cell permeability, and pharmacokinetic properties without drastically affecting the core binding interactions.[22]
-
C-3 and C-5 Substitutions: Groups at these positions are crucial for establishing interactions within the deeper pockets of the ATP-binding site. For example, aromatic rings at these positions can form favorable pi-pi stacking interactions.[23] Introducing moieties capable of forming additional hydrogen bonds can also enhance potency.
-
C-4 Substitution: The C-4 position is often directed towards the hinge region. A key strategy involves placing a group here that can accept a hydrogen bond from the backbone amide of a conserved residue in the hinge, such as a pyridine ring.[14][15]
The causality behind these experimental choices is to achieve a perfect "lock-and-key" fit, maximizing binding affinity for the target kinase while minimizing interactions with off-target kinases to reduce side effects.
Section 1.4: Key Signaling Pathways Targeted: The JAK-STAT Pathway
A prime example of a pathway targeted by pyrazole inhibitors is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[1][24] This pathway is crucial for transmitting signals from cytokines and growth factors, which regulate processes like immunity and hematopoiesis.[24][25]
Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[2][16] Ruxolitinib, a pyrazole-based inhibitor of JAK1 and JAK2, effectively blocks this pathway.[12][16][26] Upon cytokine binding, JAKs associated with the receptor become activated and phosphorylate each other.[1] They then phosphorylate the receptor, creating docking sites for STAT proteins.[2] The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and activate the transcription of target genes.[1][24] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing this entire cascade.[12][13]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Part 2: Experimental Protocols for Evaluating Pyrazole-Based Kinase Inhibitors
Section 2.1: General Workflow for Inhibitor Screening and Characterization
The discovery and development of a novel kinase inhibitor is a multi-step process. It begins with high-throughput screening (HTS) of large compound libraries to identify initial "hits," followed by iterative cycles of medicinal chemistry and biological testing to optimize these hits into lead compounds with desirable potency, selectivity, and drug-like properties.
Caption: General workflow for the discovery and development of kinase inhibitors.
Section 2.2: Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[27][28] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[29]
Materials:
-
Kinase of interest (e.g., JAK2)
-
Substrate (specific peptide or protein for the kinase)
-
Pyrazole inhibitor compound (dissolved in DMSO)
-
ATP (Ultra-Pure)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent (Promega, Cat.# V9101 or similar)
-
Kinase Detection Reagent (Promega, Cat.# V9101 or similar)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the pyrazole inhibitor in DMSO.
-
Transfer a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase in kinase reaction buffer.
-
Add 2.5 µL of the kinase solution to each well containing the inhibitor.
-
Prepare a substrate/ATP master mix in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
To initiate the reaction, add 2.5 µL of the substrate/ATP mix to each well for a final reaction volume of 5 µL.
-
-
Kinase Reaction Incubation:
-
Briefly centrifuge the plate to mix the contents.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
First Detection Step: ATP Depletion:
-
Second Detection Step: ADP to ATP Conversion and Luminescence Generation:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Section 2.3: Protocol for Cellular Assay: Western Blot for Downstream Target Phosphorylation
Principle: To confirm that a pyrazole inhibitor is active in a cellular context, it's essential to measure its effect on the target signaling pathway. A common method is to use Western blotting to detect the phosphorylation status of a direct downstream substrate of the target kinase. For example, to test a JAK2 inhibitor like Ruxolitinib, one would measure the level of phosphorylated STAT3 (p-STAT3).
Materials:
-
Cancer cell line known to have an active signaling pathway (e.g., HEL cells for JAK-STAT).
-
Cell culture medium and supplements.
-
Pyrazole inhibitor compound.
-
Appropriate cytokine for stimulation (e.g., Erythropoietin (EPO) for JAK2).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Serum-starve the cells for 4-6 hours if the pathway has high basal activity.
-
Pre-treat the cells with various concentrations of the pyrazole inhibitor (and a DMSO vehicle control) for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., EPO) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the downstream target.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target engagement by the inhibitor in cells.
-
Conclusion
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, providing a robust and versatile framework for targeting dysregulated signaling pathways in diseases like cancer. Its ability to effectively mimic the adenine moiety of ATP allows for potent inhibition of the kinase catalytic function. Through careful structure-based design and a systematic evaluation process, from biochemical assays to cellular and in vivo models, pyrazole-based compounds have been successfully developed into life-saving therapeutics. The protocols and principles outlined in this guide provide a foundation for researchers and drug development professionals working to discover the next generation of these important medicines.
References
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- El-Amm, J., & Aragon-Ching, J. B. (2012). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed.
- Wikipedia. (n.d.). Sunitinib.
- Wikipedia. (n.d.). Ruxolitinib.
- PT Master Guide. (2021). Sunitinib (Mechanism of Action).
- Mascarenhas, J., & Hoffman, R. (n.d.). Ruxolitinib. StatPearls - NCBI Bookshelf.
- Ou, S. H. I. (2012). Crizotinib: A comprehensive review. PMC - PubMed Central.
- Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib).
- Aaronson, D. S., & Horvath, C. M. (n.d.). The JAK/STAT Pathway. PMC - PubMed Central - NIH.
- Wikipedia. (n.d.). Crizotinib.
- Patsnap Synapse. (2024). What is the mechanism of Crizotinib?
- Patsnap Synapse. (2025). What is the mechanism of action of Ruxolitinib Phosphate?
- CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC.
- R&D Systems. (n.d.). Jak/STAT Signaling Interactive Pathway.
- National Center for Biotechnology Information. (n.d.). Crizotinib. PubChem.
- Sino Biological. (n.d.). Jak-Stat Signaling Pathway.
- PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway.
- Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway.
- ResearchGate. (n.d.). Sunitinib's mechanism of action. Sunitinib is an inhibitor for various...
- YouTube. (2025). Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects.
- ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2.
- Geng, L., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry.
- Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
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Application Notes and Protocols for the Development of Pyrazole-Based Anticancer Agents
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Oncology
Cancer remains a formidable challenge to global health, necessitating the continuous pursuit of novel, effective, and selective therapeutic agents.[1] In the vast landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," emerge as consistently effective starting points for drug discovery. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4]
Pyrazole and its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][2][3] Their structural versatility allows for precise modifications, enabling chemists to fine-tune their biological activity, selectivity, and pharmacokinetic profiles. This has led to the successful development of several FDA-approved, pyrazole-containing drugs for cancer treatment, validating the importance of this heterocyclic core in oncology.[5]
This guide provides a comprehensive overview of the developmental pipeline for novel pyrazole-based anticancer agents. It is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind key experimental choices, from initial synthesis to preclinical validation.
Part 1: Synthesis and Chemical Strategy
The foundation of any new anticancer agent lies in its chemical synthesis. For pyrazole derivatives, the goal is to create a library of compounds with diverse substitutions around the core ring. Structure-activity relationship (SAR) studies have consistently shown that modifying substituents at different positions can dramatically influence a compound's potency and selectivity towards specific cancer targets.[2][3]
Modern synthetic chemistry has embraced techniques that are not only efficient but also environmentally conscious. Methods such as microwave-assisted and ultrasound-assisted synthesis have gained prominence for their ability to significantly reduce reaction times and improve yields compared to conventional heating.[5]
Diagram: General Synthetic Workflow
Caption: Workflow from starting materials to a purified compound ready for biological evaluation.
Protocol 1: Microwave-Assisted One-Pot Synthesis of a Tetrasubstituted Pyrazole
This protocol describes a multicomponent reaction, a highly efficient method for generating molecular complexity in a single step. It is adapted from methodologies reported for the synthesis of bioactive pyrazole derivatives.[6]
Causality: Microwave irradiation provides rapid, uniform heating, which can accelerate reaction rates and often leads to cleaner products with higher yields compared to conventional refluxing. This efficiency is critical for building compound libraries for screening.[5]
Materials:
-
Microwave synthesizer
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Aldehyde (varied to create diversity)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol (solvent)
-
Catalytic amount of acetic acid
-
Standard laboratory glassware, magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol), the selected aldehyde (1.0 mmol), and hydrazine hydrate (1.1 mmol).
-
Add 3 mL of ethanol as the solvent.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Seal the vial and place it in the microwave synthesizer cavity.
-
Set the reaction conditions: irradiate at 100-120°C for 5-15 minutes. Monitor pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction completion by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using silica gel column chromatography.
-
Characterize the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and FTIR to confirm its structure and purity.[6]
Part 2: In Vitro Evaluation of Anticancer Activity
Once a library of pyrazole compounds is synthesized, the next crucial step is to screen them for biological activity. In vitro assays using human cancer cell lines are the primary method for initial screening.[7][8] These assays provide a rapid, cost-effective way to identify promising candidates and deprioritize inactive ones, thereby reducing the need for extensive animal testing.[9] A standard panel often includes cell lines from various cancer types, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon), to assess the breadth of activity.[2][6]
Diagram: In Vitro Screening Funnel
Caption: A workflow illustrating the progression from a large compound library to a lead candidate.
Protocol 2: Cell Viability Assessment via MTT Assay
The MTT assay is a cornerstone of anticancer drug screening.[10][11] It measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial reductase enzymes cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Sample IC₅₀ Values
| Compound ID | Target/Scaffold | A549 (Lung) IC₅₀ (µM)[6] | MCF-7 (Breast) IC₅₀ (µM)[2][6] | HCT-116 (Colon) IC₅₀ (µM)[2] |
| PZ-001 | Phenyl-pyrazole | 8.0 | 5.8 | 12.5 |
| PZ-002 | Bromo-phenyl pyrazole | 2.4 | 1.9 | 4.6 |
| PZ-003 | Indole-pyrazole hybrid | 5.2 | 3.1 | 6.8 |
| Doxorubicin | Standard of Care | 0.95 | 1.2 | 0.8 |
Note: Data are hypothetical, based on reported ranges for active compounds.[2][6] The table demonstrates that substitution (e.g., adding a bromine in PZ-002) can significantly improve potency.
Part 3: Elucidating the Mechanism of Action (MoA)
Identifying a potent compound is only the beginning. Understanding how it kills cancer cells is critical for further development. Many pyrazole derivatives exert their anticancer effects by inhibiting key cellular enzymes and pathways that control cell proliferation and survival.[2][3] Common targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[1][2][3][4]
Diagram: Simplified CDK2 Signaling Pathway
Caption: Inhibition of CDK2 by a pyrazole compound prevents Rb phosphorylation, leading to cell cycle arrest.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
If a pyrazole compound is hypothesized to target a CDK, it should cause cells to arrest at a specific phase of the cell cycle. This can be visualized using flow cytometry.
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. This allows for the differentiation of cells in G0/G1 phase (2N DNA), S phase (between 2N and 4N DNA), and G2/M phase (4N DNA).
Materials:
-
Cancer cells and culture reagents
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the pyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Data Interpretation: Generate histograms of cell count versus fluorescence intensity. An accumulation of cells in the G1 or G2/M peaks compared to the control indicates cell cycle arrest at that phase, consistent with the inhibition of a relevant CDK (e.g., CDK2 inhibition leads to G1 arrest).[4]
Part 4: Preclinical Evaluation in In Vivo Models
While in vitro data are essential, they cannot fully predict a drug's behavior in a complex living organism.[12] In vivo studies using animal models are a mandatory step to evaluate a compound's efficacy, toxicity, and pharmacokinetics before it can be considered for human clinical trials.[13]
The most common initial model is the cell line-derived xenograft (CDX), where human cancer cells are implanted into immunodeficient mice.[13][14] More advanced models like patient-derived xenografts (PDX), which use tumor tissue taken directly from patients, are also gaining traction as they may better predict clinical outcomes.[12][14][15]
Diagram: In Vivo Efficacy Study Workflow
Caption: Key steps in conducting a cell line-derived xenograft (CDX) study in mice.
Protocol 4: Antitumor Efficacy in a Subcutaneous CDX Mouse Model
This protocol provides a framework for assessing the ability of a lead pyrazole compound to inhibit tumor growth in vivo.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
Human cancer cells (e.g., A549) prepared in a suitable medium/Matrigel mixture
-
Lead pyrazole compound formulated in a sterile, injectable vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Cell Implantation: Subcutaneously inject ~2-5 million cancer cells into the flank of each mouse.
-
Tumor Establishment: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Once tumors are established, randomize the mice into treatment groups (typically 8-10 mice per group), ensuring the average tumor volume is similar across all groups. Common groups include:
-
Group 1: Vehicle Control
-
Group 2: Test Compound (Low Dose)
-
Group 3: Test Compound (High Dose)
-
Group 4: Positive Control (Standard-of-care drug)
-
-
Treatment: Administer the compound and controls according to a predetermined schedule (e.g., daily, once every three days) and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: At least twice a week, measure the tumor dimensions with calipers (Volume ≈ 0.5 x Length x Width²) and record the body weight of each animal. Body weight is a key indicator of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy. Assess toxicity by monitoring body weight changes, clinical signs of distress, and post-study histological analysis of major organs.
Conclusion and Future Outlook
The development of pyrazole-based anticancer agents represents a highly successful and ongoing endeavor in medicinal chemistry. The journey from a synthetic concept to a preclinical candidate is a multi-stage process requiring a synergistic application of organic synthesis, cell biology, and in vivo pharmacology. The protocols and frameworks outlined in this guide provide a foundational pathway for researchers in this field. Future work will likely focus on creating pyrazole derivatives with even greater selectivity for cancer-specific targets, exploring their use in combination therapies to overcome drug resistance, and leveraging novel drug delivery systems to enhance their therapeutic index.
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Application Notes and Protocols for the Analytical Characterization of Pyrazoline Derivatives
Introduction: The Significance of Pyrazoline Scaffolds and the Imperative for Rigorous Characterization
Pyrazoline derivatives represent a privileged class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties, make them attractive candidates for therapeutic agent design.[1][2] The biological efficacy of these compounds is intrinsically linked to their precise three-dimensional structure, purity, and stability. Therefore, a robust and comprehensive analytical characterization is not merely a procedural step but a fundamental requirement to ensure the quality, safety, and efficacy of any pyrazoline-based therapeutic agent.
This guide provides a detailed overview of the key analytical methodologies for the thorough characterization of pyrazoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and practical insights to empower informed experimental decisions.
A Multi-faceted Approach to Pyrazoline Characterization
The comprehensive characterization of a pyrazoline derivative necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural and physicochemical puzzle. The relationship and typical workflow between these techniques are illustrated in the diagram below.
Caption: Integrated workflow for the comprehensive characterization of pyrazoline derivatives.
I. Chromatographic Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized pyrazoline derivatives and for their quantification in various matrices. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
A. Why Reverse-Phase HPLC is Often the Method of Choice
Pyrazoline derivatives, with their varied substituents, often possess a degree of lipophilicity that makes them amenable to separation by Reverse-Phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
B. Protocol: Development of a Validated RP-HPLC Method
This protocol is based on a validated method for a pyrazoline derivative and can be adapted for other analogues.[3][4]
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[4]
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an aqueous component and an organic solvent. A common starting point is a ratio of 20:80 (v/v) of 0.1% trifluoroacetic acid (TFA) in water to methanol.[4]
-
The addition of an acid like TFA can improve peak shape by suppressing the ionization of any basic nitrogen atoms in the pyrazoline ring.
-
Filter and degas the mobile phase before use to prevent pump blockages and baseline noise.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2 °C.
-
Injection Volume: 5.0 µL.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the pyrazoline derivative. Many pyrazolines exhibit strong absorbance in the 200-400 nm range.[5][6] A wavelength of 206 nm has been successfully used.[4]
4. Sample Preparation:
-
Accurately weigh and dissolve the pyrazoline derivative in a suitable solvent, such as methanol, to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
5. Method Validation (as per ICH Guidelines): [7][8][9][10]
-
Specificity: Analyze a blank (solvent), a placebo (if applicable), and the pyrazoline standard to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a known amount of the pyrazoline standard into a blank matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
| Parameter | Typical Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | ≤ 2% |
II. Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are the cornerstone of structural characterization, providing detailed information about the molecular framework, functional groups, and connectivity of atoms.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Determination
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, including pyrazoline derivatives.[11][12][13]
1. Why ¹H and ¹³C NMR are Essential:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The protons on the pyrazoline ring itself have characteristic chemical shifts and coupling patterns that confirm the ring's presence and substitution pattern.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.
2. Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazoline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Interpretation:
- ¹H NMR: Look for the characteristic signals of the pyrazoline ring protons, which typically appear as a set of coupled multiplets (an ABX or AMX system) in the aliphatic region (around 3-6 ppm). The chemical shifts and coupling constants are highly dependent on the substituents on the ring.
- ¹³C NMR: The carbon atoms of the pyrazoline ring have distinct chemical shifts. For example, the C=N carbon (C3) typically appears around 140-160 ppm, while the two saturated carbons (C4 and C5) resonate at lower fields.[11]
3. Advanced 2D NMR Techniques for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular skeleton.[14]
| NMR Technique | Information Gained |
| ¹H NMR | Proton chemical environment and connectivity |
| ¹³C NMR | Carbon skeleton |
| COSY | ¹H-¹H correlations |
| HSQC | Direct ¹H-¹³C correlations |
| HMBC | Long-range ¹H-¹³C correlations |
B. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the pyrazoline derivative and, through analysis of its fragmentation patterns, can offer further structural information.[15][16]
1. Why Electron Impact (EI) is a Common Ionization Technique:
-
EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation is often predictable and provides a "fingerprint" that can aid in structural identification.[16]
2. Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
- Molecular Ion (M⁺•): The peak with the highest m/z value usually corresponds to the molecular ion, which gives the molecular weight of the compound. The presence of nitrogen atoms can be inferred from the nitrogen rule (an odd molecular weight suggests an odd number of nitrogen atoms).
- Fragmentation Pattern: The fragmentation of the pyrazoline ring is a key diagnostic feature. Common fragmentation pathways include cleavage of the N-N bond and loss of substituents.[4][15] The relative stability of the resulting carbocations and radical cations dictates the intensity of the fragment peaks.
C. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2]
1. Why FTIR is a Valuable First-Pass Analysis:
-
The presence or absence of characteristic absorption bands can quickly confirm the success of a synthesis (e.g., the disappearance of a carbonyl stretch from a chalcone precursor and the appearance of a C=N stretch in the pyrazoline product).
2. Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid pyrazoline derivative directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Look for characteristic absorption bands.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H stretch (if present) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch (pyrazoline ring) | 1590-1624[11] |
| C=C stretch (aromatic) | 1450-1600 |
D. UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the conjugated systems often found in pyrazoline derivatives.
1. Why UV-Vis is Useful for Pyrazoline Characterization:
-
The position of the maximum absorbance (λ_max) can be indicative of the extent of conjugation in the molecule. Changes in λ_max upon substitution can provide insights into the electronic effects of the substituents.
2. Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a dilute solution of the pyrazoline derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-800 nm).
-
Data Interpretation: Identify the λ_max values. Pyrazoline derivatives often show absorption maxima in the UV region, with some extending into the visible range depending on the substituents.[3][5][6]
III. Solid-State Characterization
For a complete understanding of a pyrazoline derivative, especially for pharmaceutical applications, characterization of its solid-state properties is crucial.
A. Single-Crystal X-ray Diffraction: The Definitive 3D Structure
Single-crystal X-ray diffraction is the only technique that can provide the absolute three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[6]
1. Why X-ray Crystallography is the Ultimate Structural Proof:
-
It provides unambiguous confirmation of the connectivity and stereochemistry of the molecule.
-
It reveals information about the crystal packing and intermolecular forces (e.g., hydrogen bonding, π-π stacking), which can influence physical properties like solubility and melting point.
2. Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-quality single crystals can be grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is critical.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the final atomic coordinates.
B. Thermal Analysis (TGA/DSC): Assessing Stability and Phase Transitions
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase behavior of the pyrazoline derivative.
1. Why Thermal Analysis is Important:
-
TGA: Measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.
-
DSC: Measures the heat flow to or from a sample as a function of temperature, revealing information about melting point, glass transitions, and other phase changes.
2. Protocol: TGA and DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate pan (e.g., aluminum).
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Interpretation:
- TGA Thermogram: A sharp drop in mass indicates decomposition. The onset temperature of decomposition is a measure of thermal stability.
- DSC Thermogram: An endothermic peak corresponds to melting, and its peak temperature is the melting point.
Conclusion: A Holistic and Validated Approach
The comprehensive characterization of pyrazoline derivatives is a multi-step process that relies on the judicious application of a suite of analytical techniques. From establishing purity with HPLC to elucidating the intricate details of molecular structure with NMR and X-ray crystallography, each method provides critical information. By following validated protocols and understanding the scientific principles behind each technique, researchers can ensure the quality and integrity of their pyrazoline compounds, paving the way for their successful application in drug discovery and development.
References
-
UV-Visible absorption and fl uorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent. - ResearchGate. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]
-
How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide - AZoOptics. Available from: [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. Available from: [Link]
-
Design and synthesis of novel pyrazoline derivatives for their spectroscopic, single crystal X-ray and biological studies - ResearchGate. Available from: [Link]
-
Unveiling a versatile heterocycle: pyrazoline – a review - RSC Publishing. Available from: [Link]
-
Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Available from: [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR. Available from: [Link]
-
a review on recent development of pyrazoline as a pharmocologically active molecule. Available from: [Link]
-
Mass spectrometric study of some pyrazoline derivatives - ResearchGate. Available from: [Link]
-
Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC - NIH. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available from: [Link]
-
Structural elucidation of a new Δ2-pyrazoline derivatives using1H and13C NMR spectroscopy | Request PDF - ResearchGate. Available from: [Link]
-
Review on Synthesis & Characterization of Pyrazoline Containing Benzene Derivatives as Anti-infective - Quest Journals. Available from: [Link]
-
Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. Available from: [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. Available from: [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - Arkivoc. Available from: [Link]
-
Sample Preparation for X-Ray Diffraction Analysis - The XRD-Mill McCrone preserves the crystal lattice structure of the sample - Retsch. Available from: [Link]
-
Calculated electron impact ionisation fragmentation patterns - UCL Discovery. Available from: [Link]
-
Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC. Available from: [Link]
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Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
-
Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... - ResearchGate. Available from: [Link]
-
High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC - NIH. Available from: [Link]
-
Synthesis, characterization and biological activity of pyrazoline derivatives - RJPT. Available from: [Link]
-
(PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent - ResearchGate. Available from: [Link]
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Available from: [Link]
-
(PDF) X-RAY POWDER DIFFRACTION DATA FOR A NEW PIRAZOLINE COMPOUND. Available from: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B. Available from: [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. Available from: [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered in the laboratory. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1] This resource provides in-depth, experience-driven advice to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding pyrazole synthesis.
Q1: What is the most common method for synthesizing pyrazoles?
The Knorr pyrazole synthesis and its variations are arguably the most traditional and widely used methods.[1][2] This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]
Q2: Why is regioselectivity an issue in pyrazole synthesis?
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the initial nucleophilic attack can occur at two different sites, leading to the formation of two regioisomers.[2][3] Controlling this selectivity is a primary challenge in optimizing these reactions.
Q3: Can I run pyrazole synthesis at room temperature?
Yes, several modern protocols allow for pyrazole synthesis at room temperature, often employing specific catalysts or solvent systems to facilitate the reaction under mild conditions.[1] For instance, an eco-friendly procedure using lithium perchlorate as a catalyst in ethylene glycol has been shown to be effective at room temperature.[1]
Q4: What are the advantages of using microwave irradiation for pyrazole synthesis?
Microwave-assisted synthesis often leads to significantly shorter reaction times, higher yields, and sometimes, improved selectivity compared to conventional heating methods.[4][5][6]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during pyrazole synthesis.
Problem 1: Low or No Product Yield
A low yield of the desired pyrazole is a frequent issue. The underlying causes can range from suboptimal reaction conditions to reactant instability.
Possible Causes & Solutions:
-
Lack of Catalysis: Many pyrazole syntheses, particularly the Knorr synthesis, benefit from a catalyst to facilitate the condensation and cyclization steps.[1][2]
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
Troubleshooting Step: Screen a range of solvents. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to improve yields in certain cases, especially when used with arylhydrazine hydrochlorides.[3]
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.
-
Troubleshooting Step: Systematically vary the reaction temperature. For instance, in one study, increasing the temperature to 60°C improved the yield, but further increases led to a decrease.[1] A temperature-controlled approach has also been developed for the divergent synthesis of different pyrazole derivatives.[8]
-
-
Reactant Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Troubleshooting Step: Adjust the molar ratio of the 1,3-dicarbonyl compound to the hydrazine. Sometimes, using an excess of one reactant can drive the reaction to completion.[9]
-
Problem 2: Formation of Regioisomers
Controlling regioselectivity is crucial when synthesizing substituted pyrazoles from unsymmetrical precursors.
Possible Causes & Solutions:
-
Nature of the 1,3-Dicarbonyl Compound: The electronic and steric properties of the substituents on the dicarbonyl compound influence the site of initial nucleophilic attack by the hydrazine.
-
Troubleshooting Step: Modify the substituents on the dicarbonyl compound if possible. Alternatively, explore different synthetic routes that offer better regiocontrol.
-
-
Reaction Conditions: Solvent and temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers.
-
Troubleshooting Step: Experiment with different solvent systems. Aprotic dipolar solvents in an acidic medium have been shown to provide good regioselectivity.[3] Also, varying the temperature may favor the formation of one regioisomer over the other.
-
Problem 3: Difficulty with Product Isolation and Purification
Even with a successful reaction, isolating the pure pyrazole can be challenging.
Possible Causes & Solutions:
-
Product Oiling Out: The product may separate as an oil instead of precipitating as a solid, making filtration difficult.[10]
-
Troubleshooting Step: During workup, add the anti-solvent (e.g., diethyl ether) slowly and with vigorous stirring to induce precipitation. If an oil still forms, try scratching the inside of the flask with a glass rod to promote crystallization.[10]
-
-
Co-eluting Impurities: Impurities may have similar polarities to the product, complicating chromatographic purification.
-
Troubleshooting Step: Adjust the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. Alternatively, consider recrystallization from a suitable solvent system. Care should be taken not to use an excess of the recrystallization solvent to avoid low recovery.[10]
-
Experimental Protocols
Protocol 1: Classic Knorr Pyrazole Synthesis
This protocol is a general procedure for the synthesis of a pyrazole from a β-ketoester and hydrazine.
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester in ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.[7]
-
Slowly add hydrazine hydrate to the solution while stirring. Note that hydrazine is highly reactive and should be handled with care.[7]
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is complete.[7]
-
Once complete, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Toluene | Ag(I) salt/neocuproine | 60 | >99 | [1] |
| THF | Ag(I) salt/neocuproine | 60 | Lower than Toluene | [1] |
| Dioxane | Ag(I) salt/neocuproine | 60 | Lower than Toluene | [1] |
| Ethylene Glycol | LiClO4 | Room Temp. | 70-95 | [1] |
| Ethanol | HCl | Ambient | Good | [3] |
| DMF/NMP/DMAc | HCl | Ambient | Good | [3] |
| Ethyl Acetate | Chiral Phosphoric Acid | 10 | 77 | [9] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | Several hours | Moderate to Good | [4] |
| Microwave Irradiation | Minutes | Good to Excellent | [4][5] |
Visualizing Reaction Mechanisms and Workflows
Knorr Pyrazole Synthesis Mechanism
The following diagram illustrates the acid-catalyzed mechanism of the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole yield.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Al-Mughaid, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6589. [Link]
-
Li, J., et al. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 21(6), 1035-1043. [Link]
-
Bentamene, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4787. [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2439-2446. [Link]
-
SciELO. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES | Science topic. Retrieved from [Link]
-
MDPI. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved from [Link]
Sources
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- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Purification of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Welcome to the dedicated technical support guide for the purification of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct, actionable advice to overcome common challenges encountered during the purification of this molecule, ensuring you achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound. The format is designed to help you quickly identify your problem, understand the underlying cause, and implement a robust solution.
Issue 1: Oily or Gummy Product After Solvent Removal
-
Potential Cause: This is one of the most common issues and can stem from several factors. The presence of residual solvents, even after rotary evaporation, can prevent crystallization. Alternatively, unreacted starting materials or low molecular-weight byproducts can act as impurities that inhibit solid formation.[1]
-
Recommended Solutions:
-
High-Vacuum Drying: Ensure the crude product is dried under a high vacuum for an extended period (several hours to overnight) to remove all traces of volatile organic solvents.
-
Aqueous Workup: Before concentrating the organic layer, perform a thorough aqueous workup. Washing the crude product solution with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities. Follow this with a brine wash to remove residual water, and dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Trituration: If the product remains oily, attempt trituration. This involves adding a small amount of a solvent in which your desired compound is insoluble (or sparingly soluble), but the impurities are soluble. For this compound, cold hexanes or a mixture of hexanes and diethyl ether is a good starting point. Stir the oily product vigorously with the solvent. This can often induce crystallization of the desired product, which can then be isolated by filtration.
-
Issue 2: Persistent Impurities Detected by NMR or LC-MS After Column Chromatography
-
Potential Cause: The polarity of the impurity may be very close to that of the desired product, leading to co-elution during column chromatography. Another common impurity is the corresponding carboxylic acid, 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid, formed by the oxidation of the aldehyde functional group.[2] This oxidation can occur during the reaction or upon exposure to air during workup and purification.
-
Recommended Solutions:
-
Optimize Chromatography Conditions: Use Thin-Layer Chromatography (TLC) to meticulously screen for the optimal eluent system.[1] A solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound is ideal. Employing a shallow gradient elution (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20%) can effectively separate compounds with similar polarities.[1]
-
Acid-Base Extraction: To specifically remove the benzoic acid impurity, an acid-base extraction is highly effective.[1][2] Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a saturated solution of sodium bicarbonate.[1] The acidic benzoic acid will be deprotonated to its water-soluble sodium salt and partition into the aqueous layer. Separate the layers, then wash the organic phase with water and brine, dry it, and concentrate it before proceeding to chromatography.
-
Recrystallization: If chromatography fails to provide the desired purity, recrystallization is an excellent alternative for solid compounds.[3][4] This requires finding a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures. Test small batches with solvents like ethanol, isopropanol, or ethyl acetate/hexanes mixtures.
-
Issue 3: Low Overall Yield After Purification
-
Potential Cause: Low yields can be attributed to several factors, including incomplete reactions, product degradation on silica gel, or physical loss of material during transfers and extractions. Pyrazole compounds can sometimes be sensitive, and aldehydes are prone to oxidation.[2][5]
-
Recommended Solutions:
-
Reaction Monitoring: Ensure the initial synthesis has gone to completion by monitoring with TLC or LC-MS.[5] If starting material is still present, consider extending the reaction time or adjusting the temperature.
-
Minimize Silica Gel Contact Time: Aldehyd-containing compounds can sometimes degrade on the acidic surface of standard silica gel. If you suspect this is an issue, work quickly. Alternatively, you can use deactivated (neutral) silica gel or flush the column with a small amount of a tertiary amine (like triethylamine) mixed in the eluent to neutralize the acidic sites.
-
Careful Handling: Be meticulous during the workup. Ensure complete extraction from the aqueous layer by performing multiple extractions with the organic solvent. Minimize the number of transfers between flasks to avoid physical loss of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound? A1: For general-purpose purity (>95%), flash column chromatography over silica gel is the most robust and widely used method.[6][7][8] It allows for the separation of unreacted starting materials and most byproducts. For achieving very high purity (>99%), a final recrystallization step after chromatography is often the best approach.[3][4]
Q2: How do I select the best eluent (solvent system) for column chromatography? A2: The ideal eluent is determined empirically using Thin-Layer Chromatography (TLC).[1][8] A mixture of hexanes (or petroleum ether) and ethyl acetate is a standard starting point for compounds of this type.[7] Spot your crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The goal is to find a system where your product has an Rƒ value between 0.25 and 0.35, and there is clear separation between it and any major impurities.
Q3: My purified benzaldehyde is turning yellow upon storage. What is causing this and how can I prevent it? A3: The yellowing of benzaldehydes is a classic sign of oxidation.[2] The aldehyde group is susceptible to air oxidation, which forms the corresponding benzoic acid and other degradation products. To prevent this, store the purified compound in a tightly sealed, amber-colored vial to protect it from light, in a cool and dark place. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended.[2]
Q4: Can I purify my pyrazole compound without using column chromatography? A4: Yes, several alternative methods can be employed.[3]
-
Recrystallization: This is the most common non-chromatographic method for purifying solids. It relies on differences in solubility between your compound and impurities in a chosen solvent at different temperatures.[9]
-
Acid-Base Extraction: As pyrazoles are basic, they can be protonated with an acid. This allows for their extraction into an aqueous acidic layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified to regenerate the pyrazole, which can be extracted back into an organic solvent.[3] This is particularly useful for removing non-basic impurities.
Data Presentation
The following table presents typical, hypothetical purity data for this compound at various stages of purification. Actual results may vary based on initial reaction success.
| Purification Stage | Typical Purity (by LC-MS Area %) | Common Impurities Present |
| Crude Product | 65-85% | Unreacted starting materials, solvent, 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid |
| After Aqueous Wash | 75-90% | Unreacted starting materials, structurally similar byproducts |
| After Column Chromatography | >97% | Trace isomeric impurities, residual solvent |
| After Recrystallization | >99% | Minimal detectable impurities |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a standard flash chromatography procedure for purifying the title compound on a multi-gram scale.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with the starting solvent mixture (e.g., 95:5 hexanes:ethyl acetate), collecting fractions.
-
Apply gentle pressure to maintain a steady flow rate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the compounds based on their polarity.
-
-
Fraction Analysis:
Visualized Workflow
The following diagram illustrates the logical workflow for the purification and quality control of this compound.
Caption: Workflow for the purification and analysis of the target compound.
References
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- BenchChem. (2025). How to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
- BenchChem. (2025). Technical Support Center: Purification of Benzaldehyde.
- IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Wiley-VCH. (2005). Supporting Information. Eur. J. Org. Chem.
- Wiley-VCH. (2007). Supporting Information. Eur. J. Org. Chem.
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. [Online] Available at: [Link]
-
Institute of Molecular and Translational Medicine. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. [Online] Available at: [Link]
Sources
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Technical Support Center: Improving Yield in Palladium-Catalyzed Heck Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Heck Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Heck coupling reactions for improved yields and efficiency. Here, we address common challenges and provide in-depth, evidence-based solutions to troubleshoot your experiments effectively.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1][2][3] This powerful transformation is widely used in the synthesis of pharmaceuticals, fine chemicals, and complex natural products.[4][5] Despite its versatility, achieving high yields can be challenging. This guide provides a structured approach to identifying and resolving common issues encountered during the Heck reaction.
The Catalytic Cycle: A Quick Refresher
Understanding the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle with four key steps:[1][3][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex.[1][3][7]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-R bond.[7][8]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[2][9]
-
Reductive Elimination/Base Regeneration: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[3][9]
Troubleshooting Guide & FAQs
This section is organized by common problems encountered during Heck reactions. Each issue is followed by a series of questions to help diagnose the root cause and provide actionable solutions.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. A systematic evaluation of your reaction components and conditions is the key to resolving it.
FAQ 1: Is my palladium catalyst active?
-
The Issue: The active catalyst in the Heck reaction is Pd(0). If you are starting with a Pd(II) precursor, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[9] Inefficient reduction can lead to a stalled reaction.
-
Troubleshooting Steps:
-
Pre-catalyst Choice: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction. The addition of phosphine ligands can aid in this reduction.[1] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or more advanced pre-catalysts for greater stability and activity.[10]
-
Catalyst Loading: While a higher catalyst loading might seem like a simple solution, it can sometimes lead to unwanted side reactions.[10] Typical loadings range from 1-5 mol%. It's often more effective to optimize other parameters before increasing the catalyst amount.[10]
-
Catalyst Deactivation: The formation of palladium black (colloidal palladium) is a common sign of catalyst deactivation and precipitation.[11] This can be caused by high temperatures, incorrect ligand-to-palladium ratios, or the presence of impurities. Ensure your phosphine ligands are present in a suitable ratio to stabilize the Pd(0) species.[9]
-
FAQ 2: Have I chosen the right ligand?
-
The Issue: The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity.[12] An inappropriate ligand can lead to poor yields or catalyst decomposition.
-
Troubleshooting Steps:
-
Ligand Screening: If a standard ligand like PPh₃ is not effective, consider screening a panel of phosphine ligands with varying steric and electronic properties. For electron-rich aryl halides, bulky, electron-rich phosphines are often beneficial. Conversely, electron-deficient ligands can be advantageous in some cases.[10][12]
-
Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands, such as dppf or BINAP, can offer greater stability to the palladium center, which can be particularly useful in challenging reactions.[9][12] They can also influence the regioselectivity of the reaction.[13]
-
Ligand-to-Palladium Ratio: An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is less reactive.[9][14] Conversely, too little ligand can lead to catalyst decomposition. The optimal ratio is often determined empirically.
-
FAQ 3: Are my reaction conditions optimal?
-
The Issue: The choice of base, solvent, and temperature can profoundly impact the outcome of a Heck reaction.[15][16]
-
Troubleshooting Steps:
-
Base Selection: The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.[9] Both organic bases (e.g., Et₃N, DBU) and inorganic bases (e.g., K₂CO₃, NaOAc) are commonly used.[6][10] The strength and solubility of the base can affect the reaction rate and yield. If one base is ineffective, screening others is recommended.[10][17]
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical.[15] Aprotic polar solvents like DMF, DMA, and NMP are frequently used.[10] A solvent screen is often necessary to find the optimal medium for your specific substrates.[15]
-
Temperature Control: Heck reactions often require elevated temperatures. If your reaction is sluggish, a cautious increase in temperature may improve the conversion rate.[10] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[12]
-
Problem 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
FAQ 4: Why am I observing olefin isomerization?
-
The Issue: After the β-hydride elimination step, the newly formed product can re-coordinate to the palladium-hydride species, leading to isomerization of the double bond.[2][9] This is a reversible process that can be problematic if the rate of product dissociation is slow.[9]
-
Troubleshooting Steps:
-
Addition of Salts: The addition of silver or thallium salts can facilitate the reductive elimination of HX from the palladium-hydride complex, minimizing the opportunity for olefin isomerization.[9][18]
-
Base Selection: The choice of base can also influence the rate of catalyst regeneration and, consequently, the extent of isomerization.
-
FAQ 5: What leads to the formation of a reductive Heck product?
-
The Issue: Instead of undergoing β-hydride elimination, the intermediate can sometimes be reduced, leading to a saturated product. This is known as the reductive Heck reaction and is a common side reaction.[12]
-
Troubleshooting Steps:
-
Reaction Conditions: The formation of the reductive Heck product is highly dependent on the base, temperature, substrate, and solvent.[12] Careful optimization of these parameters is necessary to favor the desired Heck pathway.
-
Problem 3: Substrate-Related Issues
The nature of your starting materials can significantly influence the success of the reaction.
FAQ 6: Why is my aryl chloride unreactive?
-
The Issue: Aryl chlorides are often less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond.[6][12] This can make oxidative addition, the first step of the catalytic cycle, more difficult.[12]
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For unreactive aryl chlorides, more active catalyst systems are often required. This may involve the use of bulky, electron-rich phosphine ligands or specialized palladacycle catalysts.[12][19]
-
Higher Temperatures: Higher reaction temperatures may be necessary to promote the oxidative addition of aryl chlorides.[12]
-
FAQ 7: Are there limitations on the alkene I can use?
-
The Issue: The steric and electronic properties of the alkene can affect its ability to coordinate to the palladium center and undergo migratory insertion. Highly substituted alkenes can be challenging substrates.[9]
-
Troubleshooting Steps:
-
Intramolecular vs. Intermolecular Reactions: Intramolecular Heck reactions are often more efficient than their intermolecular counterparts, especially with sterically hindered alkenes.[9]
-
Reaction Conditions: For challenging alkenes, a thorough optimization of the catalyst, ligand, and reaction conditions is essential.
-
Data Presentation & Protocols
Table 1: General Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst | Use a Pd(0) source or ensure in situ reduction of Pd(II).[9][10] |
| Inappropriate Ligand | Screen a panel of phosphine ligands with varying properties.[10][12] | |
| Suboptimal Conditions | Optimize base, solvent, and temperature.[15][16] | |
| Side Product Formation | Olefin Isomerization | Add silver or thallium salts.[9][18] |
| Reductive Heck Reaction | Re-optimize reaction conditions (base, solvent, temperature).[12] | |
| Substrate Issues | Unreactive Aryl Chloride | Use a more active catalyst system and higher temperatures.[12][19] |
| Sterically Hindered Alkene | Consider an intramolecular approach or extensive optimization.[9] |
Experimental Protocol: General Procedure for a Heck Reaction
This protocol provides a starting point for optimizing your Heck reaction.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand.
-
Addition of Reactants: Add the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, DMA) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Heck Reaction
Diagram 1: The Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Heck reactions.
References
- Vertex AI Search. (n.d.). Optimizing Heck Reactions: The Role of Palladium Catalysts.
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
- Sathee Jee. (n.d.). Chemistry Heck Reaction.
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
-
MDPI. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalyst and Ligands for Aza-Heck Reactions.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
ACS Publications. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development. Retrieved from [Link]
-
RSC Publishing. (2015). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
AIP Publishing. (2017). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. Retrieved from [Link]
-
PMC - NIH. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of conditions for the Heck reaction. Retrieved from [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from [Link]
-
Wiley Online Library. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Synlett. Retrieved from [Link]
-
ResearchGate. (2017). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
-
PMC - NIH. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Science Info. (2024). Heck Reaction: Mechanism, Applications, Limitations. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Heck Reaction. Retrieved from [Link]
-
ACS Publications. (2022). What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Greener Organic Transformations. Retrieved from [Link]
-
Reddit. (2019). Practical Heck Reaction problems!. Retrieved from [Link]
-
ACS Publications. (2015). Single-Site Palladium(II) Catalyst for Oxidative Heck Reaction: Catalytic Performance and Kinetic Investigations. ACS Catalysis. Retrieved from [Link]
-
Harvard University. (n.d.). The Heck Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
YouTube. (2023). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. Retrieved from [Link]
-
Diva-Portal.org. (2016). Palladium(II)-Catalysed Heck and Addition Reactions. Retrieved from [Link]
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Navigating the Intramolecular Nitrile Oxide Cycloaddition (INOC): A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers, scientists, and drug development professionals in mastering the intramolecular nitrile oxide cycloaddition (INOC) reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose issues and rationally design successful experiments.
The intramolecular nitrile oxide cycloaddition (INOC) is a powerful transformation in organic synthesis, enabling the efficient construction of complex polycyclic systems containing the 2-isoxazoline moiety.[1][2] This functional group is a versatile synthetic intermediate, making the INOC reaction a valuable tool in natural product synthesis and medicinal chemistry. However, the reactive nature of the key nitrile oxide intermediate can present challenges, leading to side reactions and diminished yields. This guide is structured to address the most common issues encountered in the lab, providing both theoretical understanding and practical, field-proven solutions.
Troubleshooting Guide: From Low Yields to Selectivity Issues
This section addresses specific experimental problems in a question-and-answer format, detailing the likely causes and providing step-by-step remedies.
Question 1: My INOC reaction is giving a very low yield or failing to proceed. What are the primary causes and how can I fix this?
Low or no yield in an INOC reaction is a common frustration, often stemming from issues with the generation of the nitrile oxide intermediate or the stability of the starting materials.
Potential Cause 1: Inefficient Nitrile Oxide Generation
The in situ generation of the nitrile oxide from a stable precursor, typically an aldoxime, is the most critical step.[3][4] If this process is inefficient, the concentration of the reactive dipole will be too low to undergo the desired intramolecular cycloaddition.
-
Solution:
-
Re-evaluate your generation method: The choice of oxidant and reaction conditions is crucial. For sensitive substrates, a milder method may be necessary.
-
Verify precursor quality: Ensure your aldoxime starting material is pure and dry. Aldoximes can be prone to hydrolysis or decomposition, especially if impure.[5]
-
Optimize reaction conditions: Temperature and solvent can significantly impact the rate of nitrile oxide formation.
-
Potential Cause 2: Precursor Instability
The aldoxime precursor itself might be degrading under the reaction conditions before it can be converted to the nitrile oxide.
-
Solution:
-
Check for decomposition: Use Thin Layer Chromatography (TLC) to monitor the stability of your starting material under the reaction conditions in the absence of the nitrile oxide generating reagents.
-
Adjust pH: If your aldoxime is sensitive to acid or base, ensure the reaction medium is appropriately buffered.
-
Lower the reaction temperature: Degradation is often accelerated at higher temperatures.[6]
-
Potential Cause 3: Unfavorable Reaction Kinetics
The intramolecular cycloaddition step itself may be slow due to the conformation of the tether connecting the nitrile oxide and the alkene.
-
Solution:
-
Increase reaction temperature: While being mindful of precursor stability, a higher temperature can increase the rate of the cycloaddition.[7] A general rule of thumb is that the reaction rate can double for every 10°C increase.[8]
-
Change the solvent: The polarity of the solvent can influence the transition state of the cycloaddition. Experiment with a range of solvents from nonpolar (e.g., toluene, benzene) to polar aprotic (e.g., THF, acetonitrile).[2][9]
-
A systematic approach to troubleshooting low yields is outlined in the workflow below:
Caption: Troubleshooting workflow for low yield in INOC reactions.
Question 2: My primary product is an undesired dimer (furoxan). How can I promote the intramolecular reaction over dimerization?
The most common side reaction in nitrile oxide chemistry is the intermolecular [3+2] cycloaddition of two nitrile oxide molecules to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[10][11] This occurs when the concentration of the nitrile oxide is high enough for intermolecular reactions to compete with the desired intramolecular pathway.
-
Solution: Maintain High Dilution The key to suppressing dimerization is to keep the instantaneous concentration of the nitrile oxide low.
-
Slow Addition: If using a pre-formed hydroximoyl chloride, add the base (e.g., triethylamine) slowly to the reaction mixture.
-
Syringe Pump: For precise control, use a syringe pump to add the base over an extended period (e.g., several hours).
-
High-Dilution Conditions: Run the reaction in a larger volume of solvent. This physically separates the nitrile oxide intermediates, favoring the intramolecular pathway.
-
The interplay between the desired intramolecular cycloaddition and the undesired dimerization is illustrated below:
Caption: Concentration effect on INOC vs. dimerization.
Question 3: I am observing a mixture of regioisomers or diastereomers. How can I improve the selectivity of my INOC reaction?
The regioselectivity and diastereoselectivity of INOC reactions are often influenced by the conformation of the tether linking the nitrile oxide and the alkene, as well as steric and electronic factors.[12][13]
-
Troubleshooting Regioselectivity: Regioselectivity issues, where the nitrile oxide adds to the alkene in an undesired orientation, can sometimes be addressed by modifying the reaction conditions.
-
Solvent Effects: The polarity of the solvent can influence which regioisomeric transition state is favored. A screen of solvents with varying polarities is recommended.[2]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.[14][15]
-
-
Troubleshooting Diastereoselectivity: Poor diastereoselectivity is common when the tether is flexible, allowing for multiple low-energy transition states.
-
Substrate Modification: If possible, introducing bulky substituents near the reacting centers can favor one approach of the nitrile oxide to the alkene over another due to steric hindrance.[16]
-
Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can coordinate to the substrate, locking it into a specific conformation and thereby enhancing diastereoselectivity.
-
| Parameter | Effect on Selectivity | Recommendation |
| Temperature | Lower temperatures generally increase selectivity by favoring the kinetically preferred product. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Solvent | Solvent polarity can influence the relative energies of the transition states leading to different isomers. | Screen a range of solvents (e.g., toluene, THF, CH2Cl2, CH3CN). |
| Additives | Lewis acids can enforce a specific conformation, leading to improved diastereoselectivity. | Consider the addition of Lewis acids like MgBr2·OEt2 or ZnCl2. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the practical aspects of running INOC reactions.
Q1: What are the most reliable methods for generating nitrile oxides in situ?
The two most common and reliable methods for the in situ generation of nitrile oxides are the oxidation of aldoximes and the dehydrohalogenation of hydroximoyl chlorides.
-
Oxidation of Aldoximes: This is often the preferred method due to the stability and ease of preparation of aldoximes.
-
Chloramine-T: A versatile and effective oxidant. The reaction is often run in ethanol at reflux.[17][18]
-
Sodium Hypochlorite (Bleach): A cost-effective and readily available oxidant, typically used in a biphasic system (e.g., CH2Cl2/water).[3]
-
N-Chlorosuccinimide (NCS)/Base: NCS is used to form the hydroximoyl chloride in situ, which is then dehydrohalogenated by a base like triethylamine.[19]
-
-
Dehydrohalogenation of Hydroximoyl Chlorides: This method is useful if the hydroximoyl chloride is readily available or if the aldoxime is sensitive to oxidative conditions. A non-nucleophilic base like triethylamine is typically used.
Q2: How should I monitor the progress of my INOC reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of an INOC reaction.
-
TLC Analysis:
-
Spot the starting material (aldoxime), a co-spot of the starting material and the reaction mixture, and the reaction mixture on a silica gel TLC plate.
-
Elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under UV light and/or by staining.
-
The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding.
-
Q3: What is a standard work-up and purification procedure for an INOC reaction?
A typical work-up involves quenching the reaction, extracting the product, and then purifying it by column chromatography.
-
Standard Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[6][16]
-
-
Purification:
-
Flash column chromatography on silica gel is the most common method for purifying the isoxazoline product.
-
The furoxan dimer, if formed, is often more polar than the desired isoxazoline and can be separated by chromatography.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for two common INOC procedures.
Protocol 1: INOC via Oxidation of an Aldoxime with Chloramine-T
This protocol is adapted from procedures described in the literature.[18][20]
-
Reaction Setup: To a solution of the aldoxime (1.0 equiv) in ethanol (EtOH), add silica gel (optional, can improve yields) and Chloramine-T trihydrate (1.1 equiv).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the solids.
-
Extraction: Concentrate the filtrate under reduced pressure and dissolve the residue in ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: INOC via Dehydrohalogenation of a Hydroximoyl Chloride
This is a classic method for nitrile oxide generation.
-
Reaction Setup: Dissolve the hydroximoyl chloride (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.1 equiv) in a dry, aprotic solvent (e.g., THF or CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).
-
Slow Addition: Add the base dropwise to the solution of the hydroximoyl chloride at 0 °C. For high-dilution conditions, the base can be added via syringe pump over several hours.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.
By understanding the principles behind the INOC reaction and employing these systematic troubleshooting strategies, researchers can effectively overcome common experimental hurdles and successfully utilize this powerful synthetic tool.
References
-
Browder, C. C. Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-isoxazolines. Curr. Org. Synth.8 , 628-644 (2011). Available at: [Link]
-
Silva, F. M. et al. Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. J. Braz. Chem. Soc.29 , 2156-2166 (2018). Available at: [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. ACS Omega6 , 10454-10463 (2021). Available at: [Link]
-
Li, W. et al. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank2020 , M1143 (2020). Available at: [Link]
-
Minakata, S. et al. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Org. Lett.13 , 2966-2969 (2011). Available at: [Link]
-
Intramolecular nitrile oxide-alkene cycloaddition of sugar derivatives with unmasked hydroxyl group(s). Keio University. (2007). Available at: [Link]
-
Wang, Y. et al. Full article: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements197 , 1045-1052 (2022). Available at: [Link]
-
Sibi, M. P. & Varghese, J. P. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (2022). Available at: [Link]
-
Wikipedia contributors. Oxime. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Young, D. G. J. REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. Tetrahedron Lett.44 , 3743-3745 (2003). Available at: [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. ACS Publications. (2021). Available at: [Link]
-
Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. National Institutes of Health. (2020). Available at: [Link]
-
Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. PubMed. (2018). Available at: [Link]
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. (2018). Available at: [Link]
-
Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. PubMed. (2019). Available at: [Link]
-
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. MDPI. (2021). Available at: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
Aldoxime dehydratases: production, immobilization, and use in multistep processes. National Institutes of Health. (2024). Available at: [Link]
-
Effect of reaction temperature on conversion, selectivity and yield... ResearchGate. Available at: [Link]
-
Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate. Available at: [Link]
-
Effects of Temperature, Concentration, and Catalysts on Reaction Rates. LibreTexts Chemistry. (2022). Available at: [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. (2020). Available at: [Link]
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Intramolecular [3 + 2] Cycloaddition Reactions of Unsaturated Nitrile Oxides. A Study from the Perspective of Bond Evolution Theory (BET). PubMed. (2018). Available at: [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. (2022). Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health. (2017). Available at: [Link]
-
Mechanistic analysis by NMR spectroscopy: A users guide. PubMed. (2022). Available at: [Link]
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Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]
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A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. (2024). Available at: [Link]
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NMR reaction monitoring in flow synthesis. Beilstein Journals. (2013). Available at: [Link]
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The effect of temperature on rates of reaction. Chemguide. Available at: [Link]
-
A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. ACS Publications. (2000). Available at: [Link]
-
Selected Diastereoselective Reactions: Ionic and Zwitterionic Cyclizations. ResearchGate. Available at: [Link]
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NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. (2012). Available at: [Link]
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1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station. (2014). Available at: [Link]
-
Reaction Work-Up I. MIT Digital Lab Techniques Manual. (2010). Available at: [Link]
-
Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. (2017). Available at: [Link]
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Synthesis of 2-isoxazolines. Organic Chemistry Portal. Available at: [Link]
-
Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate. (2023). Available at: [Link]
-
Formation of oximes and hydrazones. Khan Academy. Available at: [Link]
-
Reaction temperature to maximize selectivity of product. Physics Forums. (2014). Available at: [Link]
-
Diastereoselectivity. YouTube. (2020). Available at: [Link]
-
Synthesis and Reactions of 3-Unsubstituted 2-Isoxazolines. CORE. Available at: [Link]
-
Multiple Reactions: Selectivity & Yield. Scribd. Available at: [Link]
-
Oximes. BYJU'S. Available at: [Link]
-
The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction. YouTube. (2020). Available at: [Link]
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Technical Support Center: Column Chromatography for Pyrazole Derivative Purification
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into column chromatography techniques. Here, we address common challenges through a detailed question-and-answer format, providing not just solutions but the scientific reasoning behind them to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions encountered during the chromatographic purification of pyrazole derivatives.
Q1: My pyrazole derivative seems to be degrading on the silica gel column. What's happening and how can I prevent it?
This is a frequent challenge. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Some pyrazole derivatives, particularly those with acid-labile functional groups or basic nitrogen atoms, can degrade or be irreversibly adsorbed under these conditions.[1][2]
Causality: The lone pair of electrons on the pyrazole nitrogens can interact strongly with the acidic protons of the silanol groups, leading to strong binding or catalysis of degradation pathways.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This is the most common and effective solution. It can be achieved by:
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, a different stationary phase may be necessary.[1]
-
Alumina (Neutral or Basic): Provides a non-acidic environment suitable for many basic compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[2]
-
Reversed-Phase (C18) Silica: Here, the separation occurs based on hydrophobicity, avoiding the issues associated with acidic silanol interactions.[3]
-
-
Minimize Residence Time: Work efficiently to reduce the time your compound spends in contact with the stationary phase. Using flash chromatography with a faster flow rate can significantly help.[1]
Q2: I'm struggling to separate two pyrazole regioisomers. They are co-eluting or have very poor separation (ΔRf < 0.1). What should I do?
Separating regioisomers is a classic challenge because they often have very similar polarities and chemical properties.[1][6] The key is to exploit subtle differences in their interaction with the stationary and mobile phases.
Troubleshooting Workflow:
-
Confirm Separation on TLC: Before attempting a column, you must achieve baseline separation on a Thin Layer Chromatography (TLC) plate. If the spots are not distinct on TLC, they will not separate on the column.[1]
-
Optimize the Mobile Phase: This is the first and most critical step.
-
Shallow Gradient: If using gradient elution, make the gradient shallower (e.g., increase the strong solvent by 0.5-1% per column volume instead of 5%). This increases the resolution between closely eluting compounds.[7]
-
Isocratic Elution: An isocratic (constant solvent composition) system that provides optimal separation on TLC (Rf values between 0.2 and 0.4) can sometimes provide better resolution for difficult separations than a gradient.[1][7]
-
Change Solvent Selectivity: If a standard hexane/ethyl acetate system fails, switch to a solvent system with different chemical properties. The "selectivity triangle" (e.g., using solvents like dichloromethane, acetone, or ethers) can be a useful guide. For example, switching to a dichloromethane/hexane or acetone/hexane system can alter the specific interactions (e.g., dipole-dipole vs. hydrogen bonding) and improve separation.[1][2]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.
-
Amine-functionalized Silica (NH2): This can offer unique selectivity for compounds capable of hydrogen bonding.[1]
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers significantly higher resolution. Both normal-phase and reversed-phase (C18) HPLC can be effective.[1]
-
Q3: My compound is streaking or "tailing" badly during column chromatography. What are the causes and solutions?
Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or issues with the experimental setup.
| Potential Cause | Explanation & Solution |
| Acid/Base Interactions | The basic nitrogens in the pyrazole ring can interact strongly with acidic silica, causing tailing. Solution: Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to mask the acidic sites.[8] |
| Column Overloading | Loading too much sample onto the column saturates the stationary phase, leading to broad, tailing peaks. Solution: Reduce the sample load. A general rule is to load 1-5% of the silica gel mass.[1][8] For a 40g silica cartridge, this means a maximum load of ~2g, but for difficult separations, much less (e.g., <400mg) is advisable. |
| Poor Solubility | If the compound is not fully soluble in the mobile phase as it travels down the column, it can cause tailing. Solution: Ensure your chosen eluent system is a good solvent for your compound. If not, a different solvent system may be required.[2] |
| Channeling/Poor Packing | An improperly packed column can have channels or voids, leading to a non-uniform flow path and distorted peaks. Solution: Ensure the column is packed evenly without any cracks or air bubbles. Slurry packing is generally recommended.[9] |
Q4: My crude pyrazole derivative is not soluble in the non-polar solvents I need for column loading. How can I load it effectively?
This is a very common problem, especially when using normal-phase chromatography with eluents like hexane/ethyl acetate. Dissolving the sample in a strong, polar solvent (like dichloromethane or methanol) and loading it directly will destroy the separation.[2][10]
The Recommended Solution: Dry Loading
Dry loading is the superior method for ensuring sharp bands and optimal separation.[1][10]
-
Dissolve your crude mixture in a suitable solvent in which it is highly soluble (e.g., dichloromethane, methanol, acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your pre-packed column.[10] This ensures your compound is introduced to the column in a concentrated band without the use of a strong solvent.
Q5: Should I use an isocratic or gradient elution for my pyrazole purification?
The choice depends on the complexity of your sample mixture.[7][11]
-
Isocratic Elution (Constant Solvent Composition):
-
Best For: Simple mixtures where the compounds of interest have similar Rf values and are well-separated from impurities. Ideal for separating two components with close polarity.[12]
-
Pros: Simple to set up, predictable, and does not require column re-equilibration.[11][12]
-
Cons: Late-eluting compounds can result in broad peaks (band broadening), potentially reducing resolution and sensitivity.[7]
-
-
Gradient Elution (Increasing Solvent Polarity Over Time):
-
Best For: Complex mixtures containing compounds with a wide range of polarities.[12]
-
Pros: Results in sharper peaks for later-eluting compounds, improves resolution for complex mixtures, and can shorten the overall run time.[7][13]
-
Cons: Requires more sophisticated equipment (a gradient pump) and the column must be re-equilibrated to the initial conditions between runs.[12]
-
General Recommendation: For a typical reaction workup where you need to separate a product from non-polar starting materials and highly polar byproducts, a step or linear gradient is usually the most efficient approach.[7]
Visualized Workflows and Protocols
Diagram: General Method Development Workflow
This diagram outlines a logical sequence for developing a purification method for a new pyrazole derivative.
Caption: Method development workflow for pyrazole purification.
Diagram: Troubleshooting Poor Separation
Use this decision tree when you encounter co-elution or inadequate separation on the column.
Caption: Troubleshooting logic for poor pyrazole separation.
Standard Operating Protocols
Protocol 1: General Flash Chromatography of a Pyrazole Derivative
This protocol outlines a standard procedure for purifying a crude reaction mixture using normal-phase flash chromatography.
-
Method Development (TLC):
-
Develop a solvent system (e.g., starting with 80:20 Hexane:Ethyl Acetate) that provides a target Rf value of 0.2-0.4 for the desired pyrazole derivative on a silica gel TLC plate. Ensure good separation from major impurities.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 500 mg) in a minimal volume of a strong solvent like dichloromethane.
-
Add ~1.5 g of silica gel (230-400 mesh) to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
-
Column Packing:
-
Select an appropriate size flash column (e.g., 24g silica for a 500mg crude sample).
-
Equilibrate the column with the initial, weakest mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample onto the top of the equilibrated column bed.
-
Begin the elution using a linear gradient, for example:
-
0-2 Column Volumes (CVs): 5% Ethyl Acetate in Hexane.
-
2-12 CVs: Gradient from 5% to 40% Ethyl Acetate in Hexane.
-
12-15 CVs: Hold at 40% Ethyl Acetate in Hexane.
-
-
Use positive air pressure for elution, collecting fractions based on UV detection or predetermined volumes.[1]
-
-
Analysis and Post-Processing:
-
Analyze the collected fractions by TLC to identify those containing the pure product.[6]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole derivative.
-
Protocol 2: Deactivating Silica Gel for Acid-Sensitive Pyrazoles
This protocol is for compounds that show degradation on standard silica gel.
-
Prepare Modified Eluent:
-
Prepare your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
-
Add triethylamine (Et3N) to the mobile phase to a final concentration of 1% (v/v). For 1 liter of eluent, add 10 mL of Et3N.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the 1% Et3N-modified eluent.
-
Pour the slurry into the column and use pressure to pack it firmly, ensuring no air bubbles are trapped.
-
-
Equilibration:
-
Flush the packed column with at least 2-3 column volumes of the modified eluent to ensure the entire stationary phase is neutralized and equilibrated.
-
-
Loading and Elution:
-
Load your sample (preferably via dry loading as described in Protocol 1) and run the chromatography using the modified eluent. All subsequent mobile phases used in the gradient should also contain 1% Et3N.
-
-
Post-Processing:
-
After combining pure fractions, the triethylamine will need to be removed. It can typically be co-evaporated with the solvent on a rotary evaporator, sometimes requiring co-evaporation with additional solvent like toluene to remove the final traces.
-
References
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals.
- University of Rochester, Department of Chemistry. (n.d.).
- MDPI. (n.d.).
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Biotage. (2023).
- AWS. (n.d.).
- Phenomenex. (2025). Isocratic Vs.
- PubMed. (n.d.).
- Welch Materials. (2026). [Readers Insight] Gradient vs.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- ChemistryViews. (2012).
- BenchChem. (2025).
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
- EPFL. (n.d.).
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epfl.ch [epfl.ch]
- 10. chemistryviews.org [chemistryviews.org]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. welch-us.com [welch-us.com]
- 13. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole Compounds
Introduction: The Double-Edged Sword of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs for a wide array of diseases, from inflammation to cancer.[1][2][3][4][5][6][7] Its metabolic stability and versatile chemical nature make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1][3][4][7][8] However, this versatility is a double-edged sword. The very properties that make pyrazoles effective can also lead to unintended off-target interactions, or cross-reactivity.
A significant number of pyrazole-containing drugs are kinase inhibitors.[1][6] The high structural homology across the human kinome presents a major challenge in developing selective inhibitors, and off-target kinase inhibition is a primary cause of toxicity and adverse side effects.[9][10][11][12] Therefore, rigorous and systematic cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design, crucial for building a comprehensive understanding of a compound's biological activity and ensuring its safety and efficacy.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of pyrazole-based compounds. It is designed for researchers, scientists, and drug development professionals, offering both the strategic "why" and the practical "how" behind designing and interpreting these critical studies.
Section 1: Designing a Cross-Reactivity Screening Cascade
A tiered or cascaded approach is the most logical and resource-efficient strategy for evaluating compound selectivity. The goal is to move from broad, high-throughput screens to more physiologically relevant, lower-throughput assays, progressively building a detailed picture of the compound's interaction profile.
Tier 1: Broad Panel In Vitro Screening
The initial step involves screening the pyrazole compound against a large, diverse panel of targets. This provides a bird's-eye view of potential off-target liabilities.
-
Causality: The primary objective here is sensitivity and breadth. By testing against hundreds of kinases or other target families at a single, relatively high concentration (e.g., 1-10 µM), we can quickly identify potential "hits" that warrant further investigation.[13] This approach maximizes the chances of catching unexpected interactions early in the discovery process.
-
Common Methodologies:
-
Radiometric Kinase Assays: Considered a gold standard for their universal applicability across all kinases, these assays precisely measure the transfer of radioactive phosphate from ATP to a substrate.[14]
-
Binding Assays: These assays, often utilizing fluorescence (e.g., TR-FRET), directly measure the displacement of a known ligand from the target protein by the test compound.[9][15][16] They are highly amenable to high-throughput formats.
-
Tier 2: Dose-Response and Affinity Determination
Any "hits" identified in Tier 1 must be validated. This involves generating dose-response curves to determine the potency (e.g., IC50 or Kd) of the interaction.
-
Causality: A single-point inhibition value is not enough. A full dose-response curve confirms the interaction is real and quantifies its strength. This allows for a direct comparison between the on-target potency and the off-target potency, providing the first quantitative measure of selectivity. It's crucial at this stage to use assay conditions, particularly ATP concentrations, that are relevant for each specific kinase to ensure the data is comparable and reflects intrinsic affinities.[9][14]
-
Common Methodologies:
-
Luminescent ADP Detection Assays (e.g., ADP-Glo™): These are robust, non-radioactive methods that quantify kinase activity by measuring the amount of ADP produced.[17]
-
Kinetic Probe Competition Assays (kPCA): These TR-FRET based assays can determine not just affinity (Kd) but also kinetic parameters like kon and koff rates, which provide deeper insights into the drug-target interaction.[15][16][18]
-
Tier 3: Cell-Based Target Engagement and Functional Assays
In vitro biochemical assays are essential, but they don't fully replicate the complex environment of a living cell.[19] Tier 3 aims to confirm that the observed off-target interactions translate into functional consequences in a more physiologically relevant setting.[20][21]
-
Causality: A compound that binds to an off-target kinase in a test tube may not have the same effect in a cell due to factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[19] Cell-based assays are critical for validating that an off-target interaction leads to a downstream signaling event or a specific cellular phenotype (e.g., apoptosis, proliferation changes).[22]
-
Common Methodologies:
-
Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing direct evidence of target engagement.[23]
-
Phospho-protein Western Blots/ELISAs: These methods directly measure the phosphorylation status of a known substrate of the off-target kinase, providing a functional readout of target inhibition.
-
Phenotypic Assays: These assays measure global cellular health and function, such as cell viability, cytotoxicity, and apoptosis, to assess the overall consequence of on- and off-target effects.[19][22]
-
Caption: A tiered workflow for pyrazole cross-reactivity screening.
Section 2: Comparative Analysis of Pyrazole Compounds
To illustrate the importance of selectivity profiling, let's compare two well-known kinase inhibitors: Sunitinib, a multi-kinase inhibitor, and a hypothetical, more selective pyrazole compound, "AZ82" (using public data for Dasatinib as a representative selective agent for this example).[17]
| Kinase Target | Sunitinib (% Inhibition @ 1µM) | "AZ82" (Dasatinib) (% Inhibition @ 1µM) | Primary Target Family |
| VEGFR2 | 99 | 26 | Receptor Tyrosine Kinase |
| PDGFRβ | 99 | 24 | Receptor Tyrosine Kinase |
| KIT | 100 | 30 | Receptor Tyrosine Kinase |
| FLT3 | 99 | 31 | Receptor Tyrosine Kinase |
| RET | 100 | 19 | Receptor Tyrosine Kinase |
| ABL1 | 36 | 99 | Non-Receptor Tyrosine Kinase |
| SRC | 33 | 100 | Non-Receptor Tyrosine Kinase |
| LCK | 22 | 100 | Non-Receptor Tyrosine Kinase |
| EGFR | 18 | 12 | Receptor Tyrosine Kinase |
| MET | 25 | 8 | Receptor Tyrosine Kinase |
| AURKA | 15 | 10 | Serine/Threonine Kinase |
| CDK2 | 8 | 5 | Serine/Threonine Kinase |
Data is illustrative and sourced from publicly available datasets for Sunitinib and Dasatinib ("AZ82").[17] Percent inhibition at a single concentration provides a snapshot for comparison.
Analysis:
-
Sunitinib demonstrates a classic multi-kinase inhibitor profile, potently inhibiting several receptor tyrosine kinases (VEGFR2, PDGFRβ, KIT, etc.).[17] This polypharmacology is integral to its therapeutic effect in treating certain cancers but can also contribute to off-target effects like hypothyroidism, which has been linked to impaired iodine uptake.[24]
-
"AZ82" (Dasatinib) , in contrast, shows high potency against the SRC and ABL families of non-receptor tyrosine kinases, with significantly less activity against the VEGFR/PDGFR family.[17] This more focused profile makes it a valuable tool for studying SRC/ABL biology and a therapeutic option for diseases driven by these kinases, like chronic myeloid leukemia.[9]
This comparison underscores that "selectivity" is relative. A compound's utility depends on whether its specific pattern of on- and off-target activities aligns with the desired therapeutic outcome.
Section 3: Key Experimental Methodologies
A self-validating protocol is one that includes appropriate controls to ensure the results are accurate and reproducible. Below are detailed, step-by-step protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition using ADP-Glo™
This protocol quantifies kinase activity by measuring ADP production.
Principle: The assay is performed in two steps. First, the kinase reaction occurs, where the kinase uses ATP to phosphorylate a substrate, producing ADP. Second, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to kinase activity.
Step-by-Step Methodology: [17]
-
Compound Preparation: Prepare a serial dilution of the pyrazole test compound in the appropriate buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Enzyme Addition: Add 5 µL of the kinase/substrate/ATP solution to each well to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and initiates the luminescence reaction.
-
Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation System:
-
Positive Control: A known inhibitor of the target kinase should be run in parallel to confirm assay performance.
-
Negative Control (Vehicle): Typically DMSO, this control defines the 100% activity window.
-
Z'-factor Calculation: For HTS, a Z'-factor > 0.5 (calculated from positive and negative controls) indicates a robust and reliable assay.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol assesses whether a compound binds to its target inside a living cell.
Principle: When a protein is heated, it denatures and aggregates. If a compound (ligand) is bound to the protein, it often stabilizes the protein's structure, increasing the temperature at which it denatures. CETSA® uses this principle to measure target engagement by heating cell lysates or intact cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the pyrazole compound at the desired concentration or with vehicle (DMSO) for a specified time.
-
Cell Harvest: Harvest the cells and wash them to remove excess compound.
-
Lysate Preparation (Optional): Cells can be lysed at this stage, or the experiment can proceed with intact cells.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis and Centrifugation: For intact cells, lyse them by freeze-thaw cycles. Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Protein Quantification: Analyze the amount of the specific target protein in the supernatant using a standard protein detection method like Western Blot or an ELISA.
-
Data Analysis: For each temperature, quantify the band intensity (Western Blot) or signal (ELISA) and normalize it to the unheated sample. Plot the percentage of soluble protein versus temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
Self-Validation System:
-
Vehicle Control: Establishes the baseline thermal stability of the target protein.
-
Counter-Screen Target: Run a parallel analysis on a protein known not to bind the compound. Its melting curve should not shift, confirming the specificity of the observed stabilization.
-
Isothermal Dose-Response: To quantify engagement, treat cells with a range of compound concentrations and heat all samples at a single temperature that gives a partial melt. This will generate a dose-dependent stabilization curve from which an EC50 can be derived.
Conclusion
The pyrazole scaffold will undoubtedly continue to be a valuable asset in drug discovery. However, its successful application hinges on a deep and early understanding of a compound's selectivity profile. A promiscuous compound is not necessarily a poor one; indeed, multi-targeted therapies are highly effective in many contexts.[9] The key is knowledge and control.[9] By employing a logical, tiered screening cascade that moves from broad biochemical profiling to specific cell-based functional assays, researchers can build a comprehensive and physiologically relevant understanding of a pyrazole compound's cross-reactivity. This data-driven approach is fundamental to mitigating risks, optimizing lead candidates, and ultimately developing safer and more effective medicines.
References
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Asija, S., & Asija, S. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]
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de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
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Cakmak, M. E., et al. (2022). The safety of celecoxib in cutaneous hypersensitivity reactions with nonsteroidal anti-inflammatory drugs: a single-center care. Termedia. Available at: [Link]
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Giavina-Bianchi, P., et al. (2018). Tools for Etiologic Diagnosis of Drug-Induced Allergic Conditions. National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
Introduction: The Ascendant Role of Pyrazole Scaffolds in Oncology
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and diverse functionalization possibilities.[1][3] These attributes have propelled the investigation of pyrazole derivatives as potent agents in the fight against cancer.[2] The versatility of the pyrazole ring allows for the strategic placement of various substituents, leading to compounds that can interact with a wide array of biological targets within cancer cells, ultimately triggering cell death.[4][5]
This guide provides a comparative analysis of the cytotoxic effects of various pyrazole derivatives against a panel of human cancer cell lines. We will delve into the experimental data that underpins these findings, offer detailed protocols for assessing cytotoxicity, and explore the mechanistic underpinnings of their anticancer activity. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this promising class of compounds.
Comparative Cytotoxicity Analysis of Pyrazole Derivatives
The efficacy of a potential anticancer agent is primarily quantified by its cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following tables summarize the cytotoxic activities of several recently investigated pyrazole derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Substituted Pyrazole Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| L2 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 | Pancreatic Adenocarcinoma | 61.7 ± 4.9 | [3][6] |
| L3 | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 | Breast Adenocarcinoma | 81.48 ± 0.89 | [6] |
| TOSIND | Not specified | MDA-MB-231 | Breast Adenocarcinoma | 17.7 ± 2.7 (at 72h) | [7] |
| PYRIND | Not specified | MCF-7 | Breast Adenocarcinoma | 39.7 ± 5.8 (at 72h) | [7] |
| Compound 5 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | HepG2 | Hepatocellular Carcinoma | 13.14 | [8] |
| Compound 5 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | MCF-7 | Breast Adenocarcinoma | 8.03 | [8] |
| Compound 6 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | HepG2 | Hepatocellular Carcinoma | 22.76 | [8] |
| Compound 6 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | MCF-7 | Breast Adenocarcinoma | 26.08 | [8] |
| Compound 10 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | MCF-7 | Breast Adenocarcinoma | 15.38 | [8] |
| Compound 3f | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (at 24h) | [9] |
| Compound 3f | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | Triple-Negative Breast Cancer | 6.45 (at 48h) | [9] |
| Compound 6d | Pyrazole-thiadiazole hybrid | A549 | Lung Carcinoma | 11.907 ± 0.486 | [10] |
| Compound 6g | Pyrazole-thiadiazole hybrid | A549 | Lung Carcinoma | <10 | [10] |
| Compound 6j | Pyrazole-thiadiazole hybrid | A549 | Lung Carcinoma | <10 | [10] |
Note: The IC50 values are presented as reported in the respective studies. Experimental conditions such as incubation time may vary.
From the data presented, it is evident that the cytotoxic potency of pyrazole derivatives is highly dependent on both the specific chemical structure and the cancer cell line being targeted. For instance, compound 3f demonstrates significant potency against the triple-negative breast cancer cell line MDA-MB-468, with its efficacy increasing with longer exposure time.[9] Similarly, certain pyrazole-thiadiazole hybrids show promising activity against the A549 lung cancer cell line.[10] This cell-specific activity underscores the importance of screening compounds against a diverse panel of cancer cell lines to identify their optimal therapeutic niche.[7]
Methodology: Assessing In Vitro Cytotoxicity
The determination of a compound's cytotoxic potential is a critical step in preclinical drug discovery. The MTT and SRB assays are two widely accepted and robust colorimetric methods for this purpose. The choice between these assays often depends on the specific research question and the characteristics of the cell line.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of pyrazole derivatives.
Caption: A generalized workflow for determining the in vitro cytotoxicity of pyrazole derivatives.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method for assessing cell viability and proliferation. It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plates gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[14] It is a reliable and sensitive method for cytotoxicity screening.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.057% (w/v) SRB solution in 1% acetic acid
-
10 mM Tris base solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[15][16]
-
Washing: Carefully wash the plates four times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air-dry completely.[16]
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.[14] Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Shake the plates for 5 minutes and measure the absorbance at a wavelength of 510 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Mechanisms of Action: How Pyrazole Derivatives Induce Cancer Cell Death
The anticancer activity of pyrazole derivatives is not limited to non-specific cytotoxicity. Many of these compounds exert their effects by interacting with specific molecular targets that are crucial for cancer cell survival and proliferation.[4] Several pyrazole-containing drugs have already been approved for cancer treatment, highlighting the clinical relevance of this scaffold.[17]
Key mechanisms of action for pyrazole derivatives include:
-
Enzyme Inhibition: Many pyrazole derivatives are designed to inhibit the activity of kinases, which are enzymes that play a central role in cell signaling pathways. For example, some pyrazoles are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[8][17] The inhibition of these kinases can disrupt signaling cascades that promote cell growth, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Some pyrazole derivatives have been shown to induce apoptosis in cancer cells by increasing the production of Reactive Oxygen Species (ROS) and activating caspases, which are key executioner enzymes in the apoptotic pathway.[9]
-
Tubulin Polymerization Inhibition: The cytoskeleton, composed of microtubules, is essential for cell division. Some pyrazole derivatives can interfere with the dynamics of microtubule formation by inhibiting tubulin polymerization, leading to mitotic arrest and cell death.[17]
Illustrative Signaling Pathway: Targeting Cyclin-Dependent Kinases (CDKs)
The cell cycle is a tightly regulated process that governs cell division. CDKs are a family of protein kinases that are essential for the progression of the cell cycle. In many cancers, the activity of CDKs is dysregulated, leading to uncontrolled cell proliferation. Therefore, CDKs are attractive targets for cancer therapy.
The following diagram illustrates how a pyrazole derivative, acting as a CDK inhibitor, can halt the cell cycle.
Caption: Inhibition of the G1/S transition of the cell cycle by a pyrazole derivative targeting CDK4/6.
In the G1 phase of the cell cycle, the Cyclin D/CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event inactivates Rb, causing it to release the transcription factor E2F. Free E2F then activates the transcription of genes necessary for entry into the S phase, where DNA replication occurs. Pyrazole derivatives that inhibit CDK4/6 can prevent the phosphorylation of Rb. As a result, Rb remains active and bound to E2F, preventing the transcription of S-phase genes and leading to cell cycle arrest in the G1 phase.
Conclusion and Future Directions
The body of evidence strongly supports the continued exploration of pyrazole derivatives as a fertile ground for the discovery of novel anticancer agents. The studies highlighted in this guide demonstrate that these compounds possess significant cytotoxic activity against a range of cancer cell lines, often with promising potency and selectivity. The modular nature of the pyrazole scaffold allows for extensive structure-activity relationship (SAR) studies, which can be leveraged to optimize their efficacy and pharmacokinetic properties.
Future research should focus on several key areas:
-
Broadening the Scope of Screening: Testing novel pyrazole derivatives against a wider and more diverse panel of cancer cell lines, including those from less common and difficult-to-treat cancers.
-
Elucidating Mechanisms of Action: Moving beyond phenotypic screening to identify the specific molecular targets of the most potent compounds. This will not only provide a deeper understanding of their anticancer effects but also enable the development of more targeted therapies.
-
In Vivo Efficacy and Safety: Translating the promising in vitro results into in vivo models to assess the efficacy, toxicity, and pharmacokinetic profiles of lead compounds in a more physiologically relevant setting.
-
Combination Therapies: Investigating the potential of pyrazole derivatives to be used in combination with existing chemotherapeutic agents or targeted therapies to enhance their efficacy and overcome drug resistance.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of pyrazole derivatives and contribute to the development of the next generation of cancer treatments.
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A Comparative Guide to the Efficacy of Pyrazole Analogs as COX-2 Inhibitors
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For researchers and professionals in drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy. Pyrazole-based scaffolds represent a highly successful class of selective COX-2 inhibitors, with celecoxib being a prominent clinical example.[1][2] This guide provides an in-depth comparison of the efficacy of various pyrazole analogs, supported by experimental data and detailed protocols to empower your research and development efforts.
The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, key mediators of physiological and pathophysiological processes.[3] Two primary isoforms exist:
-
COX-1: A constitutively expressed enzyme responsible for homeostatic functions, including gastrointestinal cytoprotection and platelet aggregation.[3]
-
COX-2: An inducible enzyme, upregulated at sites of inflammation, that is a primary mediator of pain and inflammatory responses.[4][5]
The therapeutic goal of nonsteroidal anti-inflammatory drugs (NSAIDs) is to inhibit COX-2. However, non-selective NSAIDs also inhibit COX-1, leading to well-documented gastrointestinal side effects.[3] Pyrazole analogs have been designed to selectively target the COX-2 isoform, offering a more favorable safety profile.[1][3]
Mechanism of Pyrazole Analog Selectivity
The selectivity of pyrazole-based inhibitors for COX-2 arises from key structural differences in the active sites of the two enzyme isoforms. The COX-2 active site is approximately 25% larger than that of COX-1 and possesses a side pocket. Pyrazole analogs, such as those with a sulfonamide moiety, can insert into this side pocket, forming strong interactions with residues like Val523, which is replaced by a bulkier isoleucine in COX-1.[1] This differential binding affinity is the molecular basis for their COX-2 selectivity.
Caption: The COX-2 pathway and its inhibition by pyrazole analogs.
Comparative Efficacy of Pyrazole Analogs
The efficacy of a COX-2 inhibitor is determined by two key parameters: its potency (measured as the half-maximal inhibitory concentration, IC50) and its selectivity for COX-2 over COX-1 (expressed as the selectivity index or SI). A lower IC50 value indicates higher potency, while a higher SI value signifies greater selectivity.
The table below summarizes the in vitro efficacy of several notable pyrazole analogs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 14.2 | 0.42 | 33.8 | [6] |
| Deracoxib | >100 | 0.29 | >344 | [7] (Qualitative) |
| Valdecoxib | 0.25 | 0.005 | 50 | [7] (Calculated) |
| Compound 5u | 130.12 | 1.79 | 72.73 | [1] |
| Compound 5s | 165.04 | 2.51 | 65.75 | [1] |
| Compound PC-406 | >10 | 0.0089 | >1122 | [8] |
| Compound VIIa | 19.5 | 0.29 | 67.24 | [6] |
Data compiled from multiple sources and normalized for comparison where possible. Absolute values may vary based on assay conditions.
Analysis:
-
Established Drugs: Celecoxib, the archetypal pyrazole COX-2 inhibitor, exhibits good potency and a respectable selectivity index.[6] Deracoxib and Valdecoxib also show high potency and selectivity.[7]
-
Novel Analogs: Recent research has yielded analogs with impressive profiles. For instance, compound PC-406 demonstrates exceptionally high selectivity, being over 1122-fold more selective for COX-2 than COX-1.[8] Similarly, compound VIIa shows greater potency and a two-fold higher selectivity index than celecoxib in the same study.[6] Compounds 5u and 5s also display significant COX-2 inhibitory activity and high selectivity, comparable to celecoxib.[1]
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of pyrazole analogs.
In Vitro COX-1/COX-2 Enzyme Inhibition Assay (Colorimetric)
This assay directly measures the enzymatic activity of purified COX enzymes and is a primary screening tool for determining IC50 values.
Principle: This method is based on the peroxidase activity of COX. The enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2. This peroxidase activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to produce a colored product quantifiable by absorbance at 590 nm.[4] The rate of color development is proportional to COX activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.[4]
-
Heme Cofactor: Prepare a stock solution and dilute in assay buffer to a final concentration of 1 µM.[4]
-
Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes. Dilute the enzyme stock in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.
-
Test Compounds: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., 0.01 nM to 100 µM). Celecoxib should be used as a positive control.
-
Substrates: Prepare 10 mM stock solutions of arachidonic acid and TMPD.[4]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of Assay Buffer
-
10 µL of Heme solution
-
10 µL of the appropriate enzyme solution (COX-1 or COX-2)
-
10 µL of the test compound dilution (or DMSO for the 100% activity control).
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Immediately begin reading the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based COX-2 Inhibition Assay (LPS-Stimulated Macrophages)
This assay provides a more physiologically relevant context by measuring COX-2 inhibition within a cellular environment, accounting for factors like cell permeability.
Principle: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.[10][11] The cells then produce prostaglandin E2 (PGE2), which is secreted into the culture medium. The inhibitory effect of test compounds is determined by quantifying the reduction of PGE2 in the supernatant using an ELISA kit.[10]
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere for 4 hours.[11]
-
Pre-treat the cells with various concentrations of the pyrazole analogs (or vehicle control) for 1 hour.[11]
-
Stimulate the cells with LPS (0.5-1 µg/mL) for 20-24 hours to induce COX-2 expression and PGE2 production.[11]
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a standard curve for the PGE2 ELISA.
-
Calculate the PGE2 concentration for each sample.
-
Determine the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value as described in the enzyme assay protocol.
-
In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of test compounds.[12][13]
Principle: A sub-plantar injection of carrageenan into the hind paw of a rat or mouse induces a localized, acute inflammatory response characterized by edema (swelling).[14][15] The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Step-by-Step Protocol:
-
Animals: Use male Sprague-Dawley or Wistar rats (180-200 g). Allow them to acclimatize for at least one week.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle Control (e.g., saline or 0.5% CMC)
-
Positive Control (e.g., Indomethacin 5 mg/kg or Celecoxib 10 mg/kg)
-
Test Compound groups (at least 3 dose levels).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.[12]
-
Administer the test compounds, positive control, or vehicle via the desired route (e.g., intraperitoneally or orally).
-
After 30-60 minutes (to allow for drug absorption), induce inflammation by injecting 100 µL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.[12][14]
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12][16]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
The results will demonstrate the dose-dependent anti-inflammatory effect of the pyrazole analog in vivo.
-
Conclusion
The pyrazole scaffold remains a highly valuable framework for the design of potent and selective COX-2 inhibitors.[2] While established drugs like celecoxib have set a high benchmark, ongoing research continues to produce novel analogs with superior potency and selectivity, as demonstrated by compounds like PC-406 and VIIa.[6][8] By employing the rigorous and validated experimental protocols detailed in this guide, researchers can accurately assess the efficacy of new chemical entities, contributing to the development of the next generation of safer and more effective anti-inflammatory agents.
References
- Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. Benchchem.
-
Alam MJ, Alam O, Khan SA, et al. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Des Devel Ther. 2016;10:3529-3543. Available from: [Link]
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Hajrezaie M, Salehen N, Karimian H, et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy Res. 2017;9(Suppl 1):S17-S23. Available from: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
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Shen HC, et al. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. J Med Chem. 2011;54(10):3637-47. Available from: [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Curr Protoc Pharmacol. 2008;Chapter 5:Unit 5.24. Available from: [Link]
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Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate. 2024. Available from: [Link]
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Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. 2016. Available from: [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. 2017. Available from: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Adv. 2023;13(15):10034-10057. Available from: [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Med Chem. 2017;9(3):307-331. Available from: [Link]
-
Alam MJ, Alam O, Khan SA, et al. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Des Devel Ther. 2016;10:3529-3543. Available from: [Link]
-
Structures of compounds having COX-2 or 5-LOX inhibitory activities. ResearchGate. Available from: [Link]
-
Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorg Med Chem Lett. 2017;27(11):2415-2420. Available from: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods Mol Biol. 2007;407:141-55. Available from: [Link]
- Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition. Benchchem.
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COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. Br J Pharmacol. 2017;174(18):3014-3026. Available from: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacol Sin. 2003;24(9):905-9. Available from: [Link]
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Drug Deliv. 2023;30(1):2203108. Available from: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 2023;8(20):17551-17564. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iran J Pharm Res. 2011;10(4):655-83. Available from: [Link]
-
LPS activation of PBMC leads to induction of COX-2 and production of PGE2 from monocytes. ResearchGate. Available from: [Link]
-
Dysifragilone A inhibits LPS-induced RAW264.7 macrophage activation by blocking the p38 MAPK signaling pathway. Mol Med Rep. 2018;17(1):1199-1206. Available from: [Link]
-
Induction of COX-2 Enzyme and Down-regulation of COX-1 Expression by Lipopolysaccharide (LPS) Control Prostaglandin E2 Production in Astrocytes. J Biol Chem. 2011;286(38):33149-62. Available from: [Link]
-
Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Food Sci Technol (Campinas). 2022;42:e84221. Available from: [Link]
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evaluating the pharmacokinetic properties of pyrazole-containing drugs
Initiating Data Collection
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Analyzing Search Results
I've moved on to analyzing the Google search results, aiming to identify crucial pharmacokinetic parameters and common metabolic pathways for pyrazole derivatives. I'm also comparing them to other heterocyclic compounds. I am also looking for authoritative sources detailing standard in vitro and in vivo pharmacokinetic experimental protocols.
Planning the Outline
I'm now structuring my comparison guide. I'll introduce pyrazole's importance and pharmacokinetic evaluation. I'll then delve into ADME, explaining principles and approaches for each. The metabolism section will feature a DOT graph to visualize common pathways. I'll include a comparative table with pharmacokinetic parameters.
A Comparative Spectroscopic Guide to 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde and Its Analogs
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth comparative analysis of the spectral data for 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a key heterocyclic aldehyde, and its structurally significant analogs. By examining the nuances in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we can gain a deeper understanding of structure-property relationships within this important class of molecules.
The pyrazole moiety is a cornerstone in medicinal chemistry, and its combination with a substituted benzaldehyde creates a scaffold with significant potential for biological activity.[1][2][3] The spectral characterization of these molecules is the first step in unlocking that potential.
Molecular Structures Under Comparison
To establish a clear framework for our spectral comparison, let's visualize the core molecule and its selected analogs. The analogs have been chosen to highlight the influence of substituent placement and type on the spectral readouts.
Caption: Molecular structures of the target compound and its analogs.
Comparative Spectral Data Analysis
The following tables summarize the key spectral data for this compound and its analogs. The data for the target compound is predicted based on established substituent effects observed in the analogs, while the data for the analogs is collated from existing literature.[4][5]
¹H NMR Spectral Data Comparison (in CDCl₃, δ ppm)
The ¹H NMR spectrum provides critical information about the electronic environment of protons in a molecule. The chemical shifts are influenced by shielding and deshielding effects of neighboring functional groups.
| Proton Assignment | This compound (Predicted) | 2-(1H-pyrazol-1-yl)benzaldehyde | 4-Methoxybenzaldehyde [4] | 3,5-Dimethyl-1-phenyl-1H-pyrazole [5] |
| Aldehyde (-CHO) | ~10.3 | ~10.45 | 9.73 | - |
| Pyrazole H-3' | ~7.8 | ~7.80 | - | - |
| Pyrazole H-5' | ~7.6 | ~7.65 | - | 5.85 (H-4) |
| Pyrazole H-4' | ~6.5 | ~6.55 | - | - |
| Benzaldehyde H-3 | ~7.2 | ~7.35 | - | - |
| Benzaldehyde H-4 | ~7.0 | ~7.50 | 6.86 | - |
| Benzaldehyde H-6 | ~7.9 | ~7.95 | 7.69 | - |
| Methoxy (-OCH₃) | ~3.9 | - | 3.73 | - |
| Methyl (-CH₃) | - | - | - | 2.22, 2.11 |
Expertise & Experience: The presence of the electron-donating methoxy group at the 5-position in the target compound is expected to cause a slight upfield shift (lower ppm) for the aromatic protons of the benzaldehyde ring compared to the unsubstituted 2-(1H-pyrazol-1-yl)benzaldehyde. The aldehyde proton remains significantly downfield due to the strong deshielding effect of the carbonyl group.
¹³C NMR Spectral Data Comparison (in CDCl₃, δ ppm)
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.
| Carbon Assignment | This compound (Predicted) | 2-(1H-pyrazol-1-yl)benzaldehyde | 4-Methoxybenzaldehyde [4] | 3,5-Dimethyl-1-phenyl-1H-pyrazole [5] |
| Aldehyde (C=O) | ~190 | ~189.4 | 190.4 | - |
| Benzaldehyde C-1 | ~135 | ~135.7 | 129.6 | - |
| Benzaldehyde C-2 | ~140 | ~141.0 | - | - |
| Benzaldehyde C-3 | ~115 | ~120.3 | - | - |
| Benzaldehyde C-4 | ~125 | ~124.5 | 114.0 | - |
| Benzaldehyde C-5 | ~162 | ~128.0 | - | - |
| Benzaldehyde C-6 | ~118 | ~111.4 | 131.6 | - |
| Pyrazole C-3' | ~142 | ~143.7 | - | 147.2 |
| Pyrazole C-5' | ~130 | ~128.2 | - | 138.9 |
| Pyrazole C-4' | ~110 | ~108.0 | - | 105.7 |
| Methoxy (-OCH₃) | ~56 | - | 55.2 | - |
| Methyl (-CH₃) | - | - | - | 13.5, 11.3 |
Expertise & Experience: The carbon of the methoxy group will appear around 55-56 ppm. The C-5 of the benzaldehyde ring, being directly attached to the oxygen of the methoxy group, will be significantly shifted downfield. The chemical shifts of the pyrazole carbons are expected to be similar to those in the unsubstituted analog.
Infrared (IR) Spectral Data Comparison (cm⁻¹)
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Functional Group | This compound (Predicted) | Analogs (General Ranges) |
| C=O (Aldehyde) | ~1690-1710 | 1680-1715 |
| C-H (Aldehyde) | ~2720, ~2820 | 2700-2750, 2800-2850 |
| C=C (Aromatic) | ~1600, ~1480 | 1580-1610, 1450-1500 |
| C-O (Aryl Ether) | ~1250 | 1230-1270 |
| C-N (Pyrazole) | ~1350 | 1340-1380 |
Trustworthiness: The characteristic aldehyde C=O stretch is a strong, sharp peak that is easily identifiable. The two weak bands for the aldehyde C-H stretch are also a key diagnostic feature. The presence of the aryl ether C-O stretch confirms the methoxy substituent.
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₀N₂O₂ | 202.21 | 203.08 |
| 2-(1H-pyrazol-1-yl)benzaldehyde | C₁₀H₈N₂O | 172.18 | 173.07 |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 137.06 |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | C₁₁H₁₂N₂ | 172.23 | 173.11 |
Expertise & Experience: In electrospray ionization (ESI) mass spectrometry, the molecule is often observed as the protonated species [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data discussed. These should be adapted based on the specific instrumentation available.
General Spectroscopic Characterization Workflow
Caption: A generalized workflow for spectroscopic analysis.
Detailed Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6]
-
Instrumentation: 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy [6]
-
Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
3. Mass Spectrometry (MS) [7]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.
Conclusion
This guide provides a comprehensive framework for the spectral analysis of this compound and its analogs. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently elucidate the structure of novel derivatives in this chemical class. The provided protocols offer a starting point for the experimental work required for robust characterization. A thorough understanding of these spectroscopic techniques is indispensable for the advancement of drug discovery and development.
References
-
Journal of Pharmaceutical and Biomedical Analysis. (2021). Supplementary Information File. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Available at: [Link]
-
ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link]
-
New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Available at: [Link]
-
Springer. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Introduction: Beyond Synthesis
As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds like 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde. This heterocyclic aldehyde is a valuable intermediate, but our responsibility extends beyond its use in a reaction. The safe, compliant, and environmentally conscious disposal of this and all laboratory chemicals is a critical component of scientific integrity and operational excellence.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to equip laboratory personnel with the necessary information to manage this chemical waste stream safely and in accordance with regulatory best practices, ensuring the protection of both personnel and the environment.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a compound's hazard profile is the bedrock of any safety protocol. While a specific Safety Data Sheet (SDS) for this compound (CAS 1015845-56-3) is not widely available, we can infer a reliable hazard profile from closely related structural analogs, such as 3-(1H-Pyrazol-1-yl)benzaldehyde.[1] This analysis forms the causal basis for the stringent disposal procedures outlined below.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| CAS Number | 1015845-56-3 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | - |
| Appearance | Solid | - |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | [1] |
Inferred Hazard Classification
Based on data for structural analogs, the following hazards should be assumed[1][3][4]:
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exp.) | 3 | H335: May cause respiratory irritation |
The aldehyde functional group can be reactive, and many aromatic aldehydes are known irritants and sensitizers.[5][6][7] Furthermore, pyrazole derivatives exhibit a wide range of biological activities, and their toxicological profiles must be handled with caution.[8][9][10] Therefore, the primary directive is to treat this compound as hazardous waste.
Section 2: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal preparation, adherence to the following PPE and engineering controls is mandatory. This creates a self-validating system of safety, minimizing exposure risk at every step.[11][12][13][14]
Required PPE and Engineering Controls
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12][15]
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles with side shields or a full-face shield to protect against splashes or airborne particles.[1][12]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of as hazardous waste, and hands should be washed thoroughly afterward.[1][14]
-
Protective Clothing: A flame-resistant lab coat must be worn and fully fastened. Ensure shoes are closed-toed and made of a non-porous material.[12]
Section 3: Spill Management Protocol
Accidental spills require an immediate and systematic response to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Secure the Area: Ensure the fume hood is operational. Restrict access to the spill area.
-
Don Appropriate PPE: Wear the full PPE ensemble described in Section 2.
-
Contain and Absorb: For a solid spill, gently sweep up the material and place it into a suitable, labeled container for disposal.[1][4] Avoid generating dust.[1] For a solution, cover with an inert absorbent material like vermiculite or sand.[15]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials (wipes, absorbent pads) must be collected and disposed of as hazardous waste.
-
Report: Fully document the incident and report it to your laboratory supervisor and EHS office.
Section 4: Core Disposal Protocol and Workflow
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [16] The recommended and compliant method is transfer to a licensed waste disposal facility, typically for incineration.[1][3][4]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste streams containing this compound.
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Waste Collection Procedure
-
Select an Appropriate Waste Container: Use a container approved for hazardous waste, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be clean, in good condition, and compatible with the chemical.
-
Transfer Waste: Carefully transfer the waste chemical into the designated container. If transferring a solid, use a powder funnel to prevent dispersal. Perform this transfer inside a chemical fume hood.
-
Label the Container Immediately: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
The date when waste was first added (accumulation start date).
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
-
Segregate for Storage: Store the sealed waste container in a designated satellite accumulation area. Crucially, ensure it is physically segregated from incompatible materials, specifically strong oxidizing agents, strong bases, and strong reducing agents.[1][4]
-
Arrange for Disposal: Follow your institution's procedures to schedule a pickup by a licensed hazardous waste management company.[17] Do not exceed accumulation time or volume limits as defined by regulations.[18][19]
Section 5: Decontamination of Empty Containers
An "empty" container that once held this compound is not safe for regular trash. It must be decontaminated or disposed of as hazardous waste.
-
Triple Rinse Procedure: In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Each rinse must be collected and transferred into your hazardous waste container for this chemical stream. This rinsate is now considered hazardous waste.
-
Container Disposal: After triple rinsing, the container may be air-dried in the fume hood. Deface the original label. It can then typically be disposed of as non-hazardous lab glass or plastic, but you must confirm this with your institution's specific EHS guidelines.
Section 6: Regulatory Framework
All hazardous waste management activities in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][19] RCRA establishes the "cradle-to-grave" framework, which holds the generator of the waste responsible for its safe management from generation to final disposal.[18][19] Adhering to the protocols in this guide is essential for maintaining compliance with these federal regulations, as well as any additional state or local rules.[17][19]
References
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A Senior Application Scientist's Guide to Handling 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential safety and handling protocols for 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a compound of interest in medicinal chemistry. The recommendations herein are synthesized from the known hazard profiles of its core chemical structures—benzaldehyde and pyrazole—to ensure a comprehensive safety margin in its application.
Hazard Assessment: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for this compound is not broadly available, a robust hazard assessment can be constructed by analyzing its constituent functional groups. This compound is a substituted benzaldehyde containing a pyrazole ring.
-
Benzaldehyde Moiety : The benzaldehyde functional group is associated with several known hazards. It is a combustible liquid that can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] Chronic exposure can affect the lungs and mucous membranes.[4] Benzaldehydes can also oxidize in the air to form benzoic acid, which can alter the compound's reactivity and hazard profile over time.[5]
-
Pyrazole Moiety : Pyrazole and its derivatives are prevalent in pharmaceuticals due to their diverse biological activities.[6][7] While some pyrazole compounds exhibit low toxicity, their wide-ranging pharmacological effects necessitate careful handling to avoid unintended biological interactions.[7][8] The hazard profile can vary significantly based on substitutions.[9]
-
Substituted Benzaldehydes : Structurally similar compounds, such as 3-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde, are classified as causing skin, eye, and respiratory irritation, with acute oral toxicity.[10] Another analog, 5-Methoxy-2-nitrobenzaldehyde, also requires stringent personal protective equipment, including safety goggles and impervious clothing.[11]
Based on this analysis, it is prudent to handle this compound as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering and administrative controls must be implemented to minimize exposure.
-
Ventilation : All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[12] A system of local and general exhaust is recommended to keep exposure well below any established limits for aromatic aldehydes.[5]
-
Designated Area : Operations involving this compound should be restricted to a designated area within the laboratory. This area should be clearly marked, and access limited to trained personnel.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to protect against the anticipated hazards of skin, eye, and respiratory exposure. The level of PPE may be adjusted based on the scale and nature of the operation.
Eye and Face Protection
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[13]
-
Splash Hazard : When handling solutions or performing tasks with a risk of splashing (e.g., pouring larger volumes, heating solutions), chemical splash goggles must be worn.[13] For significant splash risks, a face shield should be worn over the chemical splash goggles.[14]
Skin and Body Protection
-
Laboratory Coat : A flame-resistant lab coat should be worn and kept fully buttoned.[14]
-
Gloves : Disposable nitrile gloves are the minimum requirement for incidental contact.[13] Given that benzaldehydes can be irritants, it is crucial to select gloves with adequate chemical resistance.[15] If prolonged contact is possible, heavier-duty gloves should be considered, and glove manufacturers' compatibility charts should be consulted.[14] Always inspect gloves for damage before use and change them immediately if contamination occurs.[14]
-
Clothing : Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[13][14]
Respiratory Protection
-
Under Normal Conditions : When working within a properly functioning chemical fume hood, respiratory protection is not typically required.[12]
-
Potential for Aerosolization : If there is a potential for generating dust (if the compound is a solid) or aerosols outside of a fume hood, or if engineering controls are insufficient, a NIOSH-approved respirator is necessary.[14] The specific type of respirator should be determined by your institution's Environmental Health and Safety (EHS) department based on a formal risk assessment.
Summary of PPE Requirements
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing & Solution Prep (in fume hood) | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Not required |
| Liquid Transfers & Reactions (in fume hood) | Chemical splash goggles | Single pair of nitrile gloves | Lab coat | Not required |
| High-Volume Transfers or Splash Risk | Chemical splash goggles and face shield | Double-gloving (two pairs of nitrile gloves) or heavy-duty gloves | Lab coat | Not required (in fume hood) |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves | Chemical-resistant apron over lab coat | Required (Air-purifying respirator with appropriate cartridges) |
Step-by-Step Handling and Disposal Plan
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Operational Plan: A Step-by-Step Workflow
-
Preparation : Before starting, ensure all necessary engineering controls are active and all required PPE is available and in good condition. Review the procedure and confirm the location of emergency equipment like safety showers and eyewash stations.
-
Weighing and Transfer :
-
Perform all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.
-
Use anti-static weigh boats or paper.
-
When transferring, minimize the drop height to prevent dust generation.
-
-
Solution Preparation :
-
Add the solid compound to the solvent slowly.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling :
Disposal Plan: Environmental Responsibility
-
Waste Segregation : Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.[9][18] It should be collected in a designated container for non-hazardous or hazardous chemical waste, as determined by your institution's EHS office.
-
Solid Waste : Collect unused or waste powder in a clearly labeled, sealed container.[8]
-
Liquid Waste : Collect all solutions containing the compound in a labeled, leak-proof container.[8] Avoid drain disposal.[8]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as liquid chemical waste.[8] After rinsing, deface the label before discarding the container.
-
Final Disposal : Arrange for waste pickup through your institution's chemical waste management program. Maintain accurate records of the disposed chemical.[8]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12][19]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[12][19] Seek medical attention if irritation develops or persists.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][16]
-
Spill : Evacuate the area. Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.[5][17] Collect the material in a sealed container for disposal as chemical waste.[5]
Logical Flow for PPE Selection
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
